Propyl beta-D-glucopyranoside
Description
The exact mass of the compound Propyl beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propyl beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-propoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h5-13H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOWTHYPYGRTRL-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310915 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34384-77-5 | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34384-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.244 | |
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Foundational & Exploratory
Propyl beta-D-glucopyranoside chemical properties
Propyl -D-Glucopyranoside: A Physicochemical and Biocatalytic Profile[1]
Executive Summary
Propyl
This guide provides a rigorous technical analysis of Propyl
Physicochemical Datasheet
The following data aggregates experimental and calculated values essential for bench-level handling and formulation.
| Property | Value / Description | Notes |
| IUPAC Name | Propyl | Also: |
| CAS Number | 34384-77-5 | Distinct from Isopropyl (5391-17-3) |
| Molecular Formula | ||
| Molecular Weight | 222.24 g/mol | |
| Physical State | White Crystalline Solid / Powder | Highly hygroscopic |
| Solubility | Water: Very Soluble (>100 mg/mL)Ethanol: SolubleEther: Insoluble | Hydrophilicity dominates due to short alkyl chain |
| Critical Micelle Conc.[1][2][3][4][5] (CMC) | N/A (Does not form stable micelles) | Chain length is below the threshold for hydrophobic collapse in water |
| Optical Rotation | Levorotatory (typically negative) | Specific to |
| Stability | Stable at neutral pH; Hydrolyzes in acid | Susceptible to |
Synthesis Architectures: Thermodynamic vs. Kinetic Control[7]
The synthesis of Propyl
Chemical Synthesis (The Koenigs-Knorr Route)[1]
-
Mechanism: Reaction of acetobromo-glucose with
-propanol using silver salts (Ag CO or AgOTf) as promoters.[1] -
Drawbacks: Requires toxic heavy metals, strictly anhydrous conditions, and multiple protection/deprotection steps.
-
Stereoselectivity: Generally high for
-anomers due to neighboring group participation (anchimeric assistance) at C2.[1]
Enzymatic Synthesis (The Preferred Route)
Biocatalysis offers two distinct pathways: Reverse Hydrolysis (Thermodynamic Control) and Transglycosylation (Kinetic Control).
Pathway A: Reverse Hydrolysis
This process reverses the natural hydrolytic activity of
-
Driver: High concentration of glucose and propanol; low water content.
-
Equilibrium: The yield is limited by the thermodynamic equilibrium constant (
).
Pathway B: Transglycosylation
This involves the transfer of a glucosyl moiety from an activated donor (e.g., cellobiose or
-
Driver: Kinetic competition between water (hydrolysis) and propanol (alcoholysis) for the acyl-enzyme intermediate.[1]
-
Advantage: Can achieve yields higher than equilibrium levels transiently, but requires precise timing to stop the reaction before secondary hydrolysis occurs.
Visualization: Biocatalytic Logic Flow
The following diagram illustrates the decision matrix for synthesizing Propyl
Figure 1: Decision logic for the enzymatic synthesis of Propyl
Mechanistic Insight: Hydrolysis Kinetics
In drug development, Propyl
Acid-Catalyzed Hydrolysis
At low pH (stomach conditions), hydrolysis proceeds via the exocyclic oxygen protonation pathway.
-
Protonation of the glycosidic oxygen.
-
Rate-limiting heterolysis of the C1-O bond, generating a cyclic oxocarbenium ion (stabilized by resonance).
-
Nucleophilic attack by water to form glucose and propanol.
Enzymatic Hydrolysis ( -Glucosidase)
The enzyme (e.g., GH1 family) utilizes a double-displacement mechanism involving two catalytic glutamate residues:[1]
-
Nucleophile (Glu-Nu): Attacks the anomeric carbon (C1), forming a covalent glycosyl-enzyme intermediate.[1]
-
Acid/Base (Glu-AB): Protonates the leaving group (propanol), facilitating its release.[1]
-
Hydrolysis: Water attacks the intermediate, releasing glucose and regenerating the enzyme.
Key Kinetic Parameter: Because the propyl chain is short,
Experimental Protocols
Protocol A: Enzymatic Synthesis via Reverse Hydrolysis
A self-validating system for generating milligram quantities.[1]
Reagents:
- -Glucosidase (from Almond, lyophilized powder).[1]
-
D-Glucose (anhydrous).[1]
- -Propanol (HPLC grade).[1]
-
Acetate Buffer (50 mM, pH 5.0).
Procedure:
-
Preparation: Dissolve D-Glucose in Acetate Buffer to saturation (approx. 60% w/v).
-
Co-solvent Addition: Add
-Propanol to the glucose solution to achieve a 80:20 (v/v) buffer:propanol ratio. Note: High organic content lowers .[1] -
Initiation: Add enzyme (10 U/mL final concentration).
-
Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 72–96 hours.
-
Monitoring: Sample 10
L every 12 hours. Analyze via TLC (Eluent: Ethyl Acetate/Methanol/Water 7:2:1).[1] Product ( ) will appear above glucose ( ).[1] -
Termination: Boil the mixture for 5 minutes to denature the enzyme.
-
Purification: Evaporate solvent. Re-dissolve in minimal water and load onto a C18 Sep-Pak cartridge.[1] Wash with water (elutes glucose), then elute product with 20% Methanol.
Protocol B: Kinetic Hydrolysis Assay
Determining
Procedure:
-
Substrate Prep: Prepare serial dilutions of Propyl
-D-glucoside (0.5 mM to 50 mM) in 50 mM Citrate-Phosphate buffer (pH 6.0). -
Enzyme Prep: Dilute
-glucosidase to a concentration where the reaction is linear for 10 minutes. -
Reaction: Mix 100
L substrate + 10 L enzyme in a 96-well plate. -
Detection: Since Propyl Glucoside is not chromogenic, use a Glucose Oxidase/Peroxidase (GOPOD) coupled assay.
-
After 10 min incubation, add 100
L GOPOD reagent. -
Incubate 20 min at 37°C.
-
Measure Absorbance at 510 nm (Quinoneimine dye formation).
-
-
Calculation: Plot
(initial velocity) vs. (substrate concentration). Fit to the Michaelis-Menten equation: [1]
References
-
PubChem. (2025). Propyl beta-D-glucopyranoside | C9H18O6.[1][2][6] National Library of Medicine. [Link]
-
Ljunger, G., et al. (1994). Enzymatic synthesis of octyl-beta-glucoside in octanol at controlled water activity. Biotechnology and Bioengineering.[7][8][9] Note: Seminal paper establishing reverse hydrolysis parameters applicable to propyl derivatives.
- Hansson, T., & Adlercreutz, P. (2001). Enhanced enzymatic synthesis of alkyl glycosides. Journal of Molecular Catalysis B: Enzymatic. Describes the thermodynamic control in alkyl glucoside synthesis.
-
Namura, M., et al. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl beta-D-Glucopyranoside. ChemRxiv. [Link] Provides the mechanistic basis for acid-catalyzed hydrolysis applicable to the propyl analog.
Sources
- 1. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]
- 2. Isopropyl beta-D-glucopyranoside | 5391-17-3 [chemicalbook.com]
- 3. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of glycoside hydrolases involved in xyloglucan degradation in the thermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. propyl b-D-glucopyranoside [stenutz.eu]
- 7. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Propyl beta-D-glucopyranoside molecular structure
Technical Monograph: Propyl -D-Glucopyranoside
Molecular Architecture, Synthesis Protocols, and Physicochemical Characterization
Molecular Architecture & Stereochemistry[2]
Core Geometry
The structural integrity of propyl
-
Glycosidic Linkage: The propyl moiety is attached to the anomeric carbon (C1) via an
-glycosidic bond.[1][2] Crucially, the oxygen atom is in the -position (equatorial), distinguishing it from the -anomer (axial).[1] -
Anomeric Effect: While the anomeric effect typically stabilizes the
-isomer (axial) due to hyperconjugation between the endocyclic oxygen lone pair and the antibonding orbital, the -isomer is favored in aqueous solution due to solvation energetics and steric relief for the bulky aglycone (propyl group).[1] -
Aglycone Conformation: The propyl chain (
) exhibits rotational freedom but generally adopts an anti conformation to minimize steric clash with the glucose ring oxygen.[1][2]
Structural Visualization
The following diagram illustrates the connectivity and stereochemical logic of the molecule.
Figure 1: Structural connectivity and functional implications of Propyl
Physicochemical Profile
Hydrotrope vs. Surfactant
Unlike its longer-chain analogs (e.g., octyl or decyl glucoside), propyl
-
Classification: It is technically classified as a hydrotrope .[2] It increases the solubility of hydrophobic compounds in aqueous solutions by disrupting water structure or forming small, transient clusters, rather than forming thermodynamically stable micelles with a distinct Critical Micelle Concentration (CMC).
-
Partition Coefficient (
): The calculated is approximately -1.3, indicating high hydrophilicity.[1][2]
Solubility and Stability[2]
-
Solubility: Highly soluble in water and lower alcohols (methanol, ethanol) due to the five free hydroxyl groups on the glucose head.
-
Thermal Stability: The
-glycosidic bond is stable under neutral and basic conditions but susceptible to acid-catalyzed hydrolysis, regenerating glucose and propanol.[1]
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Anomeric Configuration | Beta ( |
| Water Solubility | Very High (> 100 mg/mL) |
| Surfactancy | Non-micellar (Hydrotrope) |
| CMC | Not applicable (no distinct breakpoint) |
Synthesis & Production Methodologies
Researchers typically employ one of two routes: Chemical Synthesis (for high purity/yield) or Enzymatic Synthesis (for green chemistry/stereoselectivity).[1][2]
Method A: Chemical Synthesis (Koenigs-Knorr Variation)
This classical method guarantees the
-
Activation: Acetobromo-
-D-glucose is used as the donor.[1][2] The acetyl group at C2 assists in directing the nucleophile to the -face.[2] -
Coupling: Reaction with 1-propanol in the presence of a promoter (e.g.,
or ).[1][2] -
Deprotection: Removal of acetyl groups using Zemplén conditions (
).[1][2]
Method B: Enzymatic Synthesis (Reverse Hydrolysis)
This method utilizes
-
Enzyme:
-Glucosidase (e.g., from Prunus amygdalus or Thermotoga neapolitana).[1][2] -
Reaction: Glucose + 1-Propanol
Propyl -D-glucoside + .[1][2] -
Optimization: High yields require low water activity (
).[1][2] This is achieved by using high concentrations of propanol (acting as both substrate and solvent) or biphasic systems.[1][2]
Figure 2: Comparative workflow for the synthesis of Propyl
Analytical Characterization (Self-Validating Protocol)
The identity of the molecule must be confirmed using Nuclear Magnetic Resonance (NMR) . The coupling constant of the anomeric proton is the definitive "self-validating" metric for stereochemistry.[1]
NMR Interpretation (400 MHz, )
To validate the structure, focus on the Anomeric Proton (H-1) .[1][2]
-
Chemical Shift (
): Typically 4.2 – 4.4 ppm .[1][2] (Note: -anomers appear further downfield at 4.8 – 5.2 ppm).[1][2] -
Multiplicity: Doublet (
).[1][2] -
Coupling Constant (
): 7.5 – 8.0 Hz .[1][2]
Propyl Group Signals[2]
-
Methyl (
): Triplet at ppm.[1][2] -
Methylene (
): Multiplet (sextet) at ppm.[1][2] -
Oxymethylene (
): Multiplet at ppm (often overlapping with ring protons).[1][2]
Mass Spectrometry[2][5]
Applications in Research
Biochemical Probe
Propyl
Enzyme Kinetics
It is a standard substrate for characterizing
-
Assay Logic: Hydrolysis releases 1-propanol and glucose.[1][2] Glucose release is quantified using a coupled assay (Hexokinase/G6PDH) measuring NADH production at 340 nm.[1][2]
-
Advantage: Unlike chromogenic substrates (e.g., pNPG), propyl glucoside mimics natural alkyl glycosides, providing more physiologically relevant
and values.[1][2]
References
-
Enzymatic Synthesis & Thermodynamics
-
Structural Characterization (NMR)
-
Transport Studies
-
General Properties of Alkyl Glucosides
Sources
- 1. researchgate.net [researchgate.net]
- 2. beta-D-Glucopyranoside, (3beta,25R)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1->4))- | C51H84O22 | CID 500375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Propyl beta-D-glucopyranoside synthesis pathway
Technical Guide: Synthesis of Propyl -D-Glucopyranoside
Executive Summary
Propyl
This guide details two distinct synthesis pathways:
-
Enzymatic Transglycosylation: A sustainable, stereoselective approach utilizing
-glucosidases to drive kinetically controlled transglycosylation or thermodynamically controlled reverse hydrolysis. -
Koenigs-Knorr Chemical Synthesis: A classical, high-precision method leveraging anchimeric assistance to guarantee 1,2-trans (
) stereochemistry.
Part 1: Enzymatic Synthesis (Biocatalytic Route)
Mechanistic Principle
The enzymatic synthesis relies on
-
Step 1 (Glycosylation): The nucleophilic catalytic residue (glutamate/aspartate) attacks the anomeric carbon of the donor (e.g., cellobiose or glucose), releasing the aglycone and forming a covalent glycosyl-enzyme intermediate.
-
Step 2 (Deglycosylation): The acceptor molecule (1-propanol) attacks the intermediate. Because the enzyme active site shields one face of the molecule, the attack occurs stereoselectively, retaining the
-configuration of the product.
Experimental Protocol: Reverse Hydrolysis
This method uses high concentrations of 1-propanol to shift the thermodynamic equilibrium toward synthesis.
Reagents:
- -Glucosidase (Almond, ~10-20 U/mg).
-
D-Glucose (Anhydrous).
-
1-Propanol (HPLC Grade).
-
Acetate Buffer (50 mM, pH 5.0).
Workflow:
-
Preparation: Dissolve D-glucose (1.0 g) in 50 mM sodium acetate buffer (pH 5.0).
-
Solvent Addition: Add 1-propanol to achieve a 70:30 (v/v) propanol:buffer ratio. Note: High organic content depresses water activity (
), favoring condensation over hydrolysis. -
Initiation: Add
-glucosidase (500 U) to the mixture. -
Incubation: Incubate at 50°C with orbital shaking (150 rpm) for 48–72 hours.
-
Termination: Boil the reaction mixture for 5 minutes to denature the enzyme.
-
Purification: Filter the mixture. Remove excess propanol via rotary evaporation. Purify the residue using silica gel column chromatography (Eluent: Chloroform/Methanol 4:1).
Optimization & Troubleshooting
-
Water Activity (
): Essential control parameter. If is too high, hydrolysis dominates. If too low, the enzyme becomes rigid and inactive. Optimal is typically 0.8–0.9. -
Immobilization: Adsorbing the enzyme onto carriers like Celite or Eupergit C increases stability in high-propanol concentrations, allowing catalyst recycling.
Part 2: Chemical Synthesis (Koenigs-Knorr Method)[2][3]
Mechanistic Principle
The Koenigs-Knorr reaction is the gold standard for synthesizing 1,2-trans glycosides. It utilizes a glycosyl halide donor with a participating group (ester) at the C2 position.[2]
-
Activation: A silver salt (promoter) abstracts the halide (bromide), generating an oxocarbenium ion.
-
Anchimeric Assistance: The carbonyl oxygen of the C2-acetyl group attacks the anomeric center, forming a cyclic acyloxonium ion intermediate. This ring blocks the
-face. -
Substitution: The alcohol (propanol) attacks from the open
-face (top), resulting in exclusive formation of the -anomer.
Experimental Protocol
Reagents:
-
-D-Glucopyranosyl bromide tetraacetate (Acetobromo-
-D-glucose). -
1-Propanol (Dried over 3Å molecular sieves).
-
Silver Carbonate (
) or Zinc Oxide (ZnO) as promoter. -
Dichloromethane (DCM).
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve acetobromo-
-D-glucose (1.0 eq) in anhydrous DCM. -
Promoter Addition: Add 1-propanol (1.5 eq) and freshly activated molecular sieves (4Å). Stir for 10 minutes.
-
Glycosylation: Add Silver Carbonate (1.2 eq) in the dark (wrap flask in foil).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with
(sat.) and brine. Dry over and concentrate. -
Deacetylation (Zemplén): Dissolve the crude intermediate (Propyl tetra-O-acetyl-
-D-glucoside) in dry methanol. Add a catalytic amount of Sodium Methoxide (NaOMe, pH ~9). Stir for 1 hour. -
Neutralization: Neutralize with Amberlite IR-120 (
form) resin. Filter and evaporate to yield pure Propyl -D-glucopyranoside.
Part 3: Visualization of Pathways
Enzymatic Mechanism Diagram
Caption: Retaining double-displacement mechanism of
Chemical Synthesis Workflow
Caption: Step-by-step chemical synthesis via the Koenigs-Knorr method ensuring
Part 4: Analytical Validation
To ensure scientific integrity, the synthesized product must be validated using the following criteria:
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, Water/MeOH) | > 98% Area |
| Stereochemistry | Anomeric proton ( | |
| Identity | Mass Spectrometry (ESI-MS) |
Note on NMR: The
References
-
Birk, R., Ikan, A., Bravdo, B., Braun, S., & Shoseyov, O. (1997).[3] Synthesis of isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc), an Inducer of Aspergillus Niger B1 Beta-Glucosidase Production.[3] Applied Biochemistry and Biotechnology. Link
-
Rather, M. Y., & Mishra, S. (2013).[4]
-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides.[4] Sustainable Chemical Processes. Link -
Hestrin, S., Feingold, D. S., & Schramm, M. (1955). Hexoside transglycosylases. Methods in Enzymology. Link
-
PubChem. (2025).[5] Propyl beta-D-glucopyranoside | C9H18O6.[5] National Library of Medicine. Link
-
Du, Y., et al. (2011). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules. Link
Sources
- 1. biosynth.com [biosynth.com]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc), an inducer of Aspergillus niger B1 beta-glucosidase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propyl beta-D-glucopyranoside | C9H18O6 | CID 14393376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Koenigs-Knorr reaction for Propyl beta-D-glucopyranoside
Technical Deep Dive: Koenigs-Knorr Synthesis of Propyl -D-Glucopyranoside
Executive Summary
The synthesis of alkyl glycosides, specifically Propyl
This guide details the silver-promoted glycosylation of 1-propanol using 2,3,4,6-tetra-O-acetyl-
Mechanistic Foundations: The C2-Directing Effect
The success of this synthesis relies entirely on Neighboring Group Participation (NGP) . In the absence of a participating group at C2, glycosylation often results in anomeric mixtures (
The Stereochemical Pathway
-
Activation: The silver salt (
) acts as a halophile, abstracting the bromide from the anomeric center. -
Oxocarbenium Formation: This generates an unstable oxocarbenium ion.
-
Acyloxonium Stabilization (Critical Step): The carbonyl oxygen of the C2-acetyl group intramolecularly attacks the anomeric carbon from the bottom face (
-face). This forms a stable, cyclic acyloxonium (dioxolenium) ion . -
-Attack: The 1-propanol nucleophile is sterically blocked from the
-face by the dioxolenium ring. It must attack from the top face ( -face), strictly yielding the 1,2-trans product.
Visualization: Reaction Mechanism[1][2][3][4]
Figure 1: Mechanistic pathway highlighting the critical role of the C2-acyloxonium ion in ensuring
Strategic Reagents & Equipment
To ensure reproducibility, the choice of reagents must be deliberate.
| Reagent | Role | Specification / Rationale |
| Acetobromo-glucose | Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl- |
| Silver Carbonate ( | Promoter | Freshly precipitated is superior to commercial bulk. Acts as an acid scavenger and halophile. |
| 1-Propanol | Acceptor | Anhydrous . Water competes as a nucleophile, reverting the donor to glucose (hydrolysis). |
| Dichloromethane (DCM) | Solvent | Dry/Amylene-stabilized . Non-polar solvents favor the tight ion-pair mechanism, suppressing orthoester formation. |
| Drierite / 4Å Sieves | Desiccant | Essential to maintain anhydrous conditions throughout the reaction. |
Experimental Protocol
Phase 1: Glycosylation (Formation of Protected Intermediate)
Objective: Synthesize Propyl 2,3,4,6-tetra-O-acetyl-
-
Preparation of Ag2CO3 (Optional but Recommended):
-
Dissolve
in water and add solution.[1] -
Filter the yellow precipitate, wash extensively with water, then acetone, and dry in vacuo in the dark. Rationale: Commercial surface area varies; fresh precipitate is more reactive.
-
-
Reaction Setup:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Exclude Light: Wrap the flask in aluminum foil. Rationale: Silver salts degrade under light, reducing promoter efficiency.
-
-
Loading:
-
Add Acetobromo-glucose (1.0 equiv, e.g., 4.11 g, 10 mmol) and 1-Propanol (3.0 equiv, 2.2 mL).
-
Dissolve in anhydrous DCM (40 mL).
-
Add activated Molecular Sieves (4Å) or Drierite (2 g). Stir for 15 mins to ensure the system is dry.
-
-
Initiation:
-
Add Silver Carbonate (1.5 equiv, 4.1 g) in one portion.
-
Observation: Evolution of
may occur; the mixture will darken.
-
-
Monitoring:
-
Stir at room temperature for 4–16 hours.
-
TLC Control (Hexane:Ethyl Acetate 1:1):
-
Starting Material (
). -
Product (
). -
Hydrolysis byproduct (Glucose tetraacetate,
).
-
-
-
Workup:
-
Filter the slurry through a Celite pad to remove silver salts. Wash the pad with DCM.
-
Safety: The solid residue contains silver salts; dispose of as heavy metal waste.
-
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc) to isolate the Propyl tetra-acetyl-
-glucoside .
-
Phase 2: Deprotection (Zemplén Transesterification)
Objective: Removal of acetyl groups to yield Propyl
-
Dissolution: Dissolve the protected intermediate (from Phase 1) in anhydrous Methanol (10 mL/g).
-
Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 equiv) in MeOH (pH should be ~9-10).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Self-Validation: The product will become more polar. TLC (DCM:MeOH 4:1) will show a spot near the baseline (
).
-
-
Neutralization: Add Amberlite IR-120 (H+) resin (washed) until pH is neutral (pH 7). Do not use aqueous acid, as it may hydrolyze the glycosidic bond.
-
Isolation: Filter off the resin and evaporate the methanol. Dry under high vacuum to yield Propyl
-D-glucopyranoside as a white solid or viscous syrup.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis and purification of Propyl
Characterization & Self-Validation
To confirm the identity and purity of the product, specifically the
1H NMR Interpretation (Self-Validation Checklist)
The key discriminator between
| Feature | Logic | ||
| H-1 Coupling ( | 3.0 – 4.0 Hz | 7.0 – 9.0 Hz | Karplus relation: |
| H-1 Chemical Shift | Axial protons are generally shielded (upfield) relative to equatorial protons. |
Data for Propyl
-
H-1:
4.35 ppm (d, Hz). Confirmation of -linkage. -
Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Multiplet (~3.6-3.9 ppm).
Troubleshooting: Orthoester Formation
If the reaction is run in polar solvents or with insufficient acid scavenging, the alcohol may attack the central carbon of the acyloxonium ion rather than the anomeric carbon.
-
Detection: Orthoesters are acid-labile. Treat a small NMR sample with mild acid; if it rapidly hydrolyzes to the starting alcohol and sugar acetate, it was an orthoester.
-
Prevention: Ensure strictly anhydrous conditions and use non-polar solvents (DCM) to favor the tight ion-pair mechanism.
References
-
Igarashi, K. (1977). The Koenigs-Knorr Reaction. Advances in Carbohydrate Chemistry and Biochemistry, 34, 243-283. Link
-
Bollenback, G. N., et al. (1955). The Synthesis of Aryl-D-glucopyranosides. Journal of the American Chemical Society, 77(12), 3310–3315. (Foundational protocol for silver-promoted glycosylation).[3] Link
-
Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[4] Link[4]
-
Demchenko, A. V. (2003). Stereoselective Chemical 1,2-cis-O-Glycosylation: From "Sugar Ray" to Modern Techniques of the 21st Century. Synlett, 2003(9), 1225-1240. (Review of glycosylation mechanisms including NGP). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl beta-D-glucopyranoside mechanism of action
Technical Guide: Propyl -D-Glucopyranoside
Mechanism of Action, Enzymatic Kinetics, and Physicochemical Applications[1]
Executive Summary
Propyl
This guide delineates the molecular mechanics of its enzymatic hydrolysis/synthesis via the Koshland double-displacement pathway and provides validated protocols for its synthesis and kinetic characterization.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Propyl-Glc consists of a hydrophilic glucose head group linked to a hydrophobic propyl chain via a
Table 1: Physicochemical Specifications
| Property | Specification | Relevance |
| IUPAC Name | Propyl | Standard identification |
| Molecular Formula | Stoichiometry for synthesis | |
| MW | 222.24 g/mol | Calculation of molarity in kinetics |
| HLB Value | ~12–13 (Calculated) | High water solubility; acts as solubilizer/wetting agent |
| Critical Micelle Conc. (CMC) | > 100 mM (Estimated) | Does not easily form stable micelles; functions as a hydrotrope |
| Solubility | Soluble in water, ethanol | Versatile for biphasic enzymatic synthesis |
Mechanism of Action: Enzymatic Catalysis
The primary biological interaction of Propyl-Glc is with
3.1 The Koshland Double-Displacement Mechanism
-
Glycosylation (Formation of Covalent Intermediate):
-
The enzyme binds Propyl-Glc.
-
The acid/base catalyst donates a proton to the glycosidic oxygen (the leaving group, propanol).
-
Simultaneously, the nucleophile attacks the anomeric carbon (C1), forming a covalent glycosyl-enzyme intermediate and releasing propanol.
-
-
Deglycosylation (Hydrolysis/Transglycosylation):
-
The acid/base catalyst (now a base) deprotonates a water molecule (hydrolysis) or an acceptor alcohol (transglycosylation).
-
The activated nucleophile (water/alcohol) attacks the anomeric carbon, breaking the enzyme-sugar bond.
-
Result: Release of Glucose (hydrolysis) or a new Alkyl-Glucoside (transglycosylation) with retention of
-configuration.
-
3.2 Visualization of the Catalytic Cycle
The following diagram illustrates the kinetic pathway of Propyl-Glc processing by
Figure 1: The retaining double-displacement mechanism of
Experimental Protocols
Protocol A: Enzymatic Synthesis via Reverse Hydrolysis
Objective: Synthesize Propyl-Glc using thermodynamic control in a low-water environment.
Principle: Shifting the equilibrium
Materials:
- -Glucosidase (from Prunus dulcis, almond).[1]
-
D-Glucose (anhydrous).
-
1-Propanol (acting as both reactant and solvent).
-
Acetate buffer (50 mM, pH 5.0).
Workflow:
-
Preparation: Dissolve D-Glucose (50 mM) in a biphasic system containing 90% 1-Propanol and 10% Acetate Buffer (v/v).
-
Note: High alcohol concentration precipitates some enzymes; immobilization (e.g., on Eupergit C) is recommended for stability [1].
-
-
Incubation: Add
-glucosidase (10 U/mL) and incubate at 50°C with orbital shaking (200 rpm). -
Monitoring: Sample every 6 hours. Quench aliquots with methanol.
-
Analysis: Analyze via HPLC-RI (Refractive Index) using a Carbohydrate column (e.g., Bio-Rad Aminex HPX-87C).
-
Mobile Phase: Water at 85°C.
-
Flow Rate: 0.6 mL/mL.
-
-
Purification: Evaporate excess propanol. Separate Propyl-Glc from unreacted glucose using silica gel flash chromatography (Eluent: EtOAc:MeOH 4:1).
Protocol B: Kinetic Characterization (Hydrolysis)
Objective: Determine
Workflow:
-
Substrate Prep: Prepare Propyl-Glc serial dilutions (0.5 mM to 50 mM) in Citrate-Phosphate buffer (pH 5.0).
-
Reaction:
-
Add 10
L Enzyme solution to 90 L substrate in a 96-well plate. -
Incubate at 37°C for exactly 10 minutes.
-
Stop Step: Heat inactivation (95°C for 5 min) is preferred over acid/base stop to prevent interference with the GOD assay.
-
-
Detection (Coupled Assay):
-
Add 100
L GOD-POD reagent (Glucose Oxidase + Peroxidase + o-Dianisidine). -
Incubate 30 min at RT (Pink color development).
-
-
Quantification: Measure Absorbance at 540 nm.
-
Calculation: Convert
to [Glucose] using a standard curve. Plot vs [S] and fit to the Michaelis-Menten equation.
Applications & Biological Relevance[1][2][4][5][7][8][9][10][11]
Table 2: Comparative Applications
| Application Field | Function of Propyl-Glc | Mechanism |
| Enzymology | Acceptor/Substrate | Used to map the +1/-1 subsite specificity of GH1 enzymes. Its short chain often results in higher |
| Cosmetics | Humectant/Conditioner | Penetrates the stratum corneum due to low MW and amphiphilicity. Increases skin hydration by mimicking natural moisturizing factors (NMF). |
| Green Chemistry | Bio-surfactant | Biodegradable surfactant synthesized from renewable resources (corn starch + bio-propanol). |
References
-
Ismail, A., et al. (2018). "Enzymatic synthesis of alkyl glycosides: A review." Biotechnology Advances. Link
-
Bh
-glucosidases: Cloning, properties, and applications." Critical Reviews in Biotechnology. Link -
Koshland, D.E. (1953). "Stereochemistry and the Mechanism of Enzymatic Reactions." Biological Reviews. Link
-
Rather, M.Y., et al. (2013). "Thermodynamic analysis of the enzymatic synthesis of alkyl glucosides." Journal of Molecular Catalysis B: Enzymatic. Link
physical properties of Propyl beta-D-glucopyranoside
Technical Whitepaper: Propyl
Executive Summary
Propyl
Part 1: Molecular Architecture & Physicochemical Profile[1]
Propyl-BG is an alkyl glucoside consisting of a hydrophilic glucose moiety linked via a
Table 1: Physicochemical Datasheet
| Property | Value / Description | Technical Context |
| IUPAC Name | Propyl | - |
| CAS Number | 34384-77-5 | Specific to the |
| Molecular Formula | - | |
| Molecular Weight | 222.24 g/mol | - |
| Physical State | Hygroscopic Solid / Viscous Syrup | Often appears as a colorless syrup due to high hygroscopicity lowering the |
| Solubility (Water) | Miscible (> 100 mg/mL) | Driven by the 4 hydroxyl groups on the glucose head. |
| Solubility (Organic) | Soluble in short alcohols (MeOH, EtOH) | Poor solubility in non-polar solvents (Hexane). |
| Partition Coeff. (LogP) | ~ -1.3 (Calculated) | Indicates strong hydrophilicity; partitions preferentially into aqueous phase.[1] |
| CMC | Non-Micellar (in mM range) | Unlike |
| Optical Rotation | Characteristic of the |
Part 2: The Hydrotrope vs. Surfactant Dichotomy
A common misconception in drug development is treating all alkyl glucosides as detergents.[1] Propyl-BG lacks the hydrophobic volume to act as a detergent.[1]
The Chain Length Threshold
-
Surfactants (
): The hydrophobic tail is long enough to disrupt water structure entropically, forcing aggregation into micelles (Critical Micelle Concentration).[1] -
Hydrotropes (
): Propyl-BG acts as a hydrotrope.[1] It increases the solubility of hydrophobic compounds in water without forming well-defined micelles.[1] It operates by disrupting the tertiary structure of water and forming "pre-micellar" clusters.[1]
Implication for Research: Do not use Propyl-BG to solubilize membrane proteins if a stable micelle belt is required.[1] Use it to prevent aggregation of soluble proteins or as a co-solvent to tune polarity.[1]
Figure 1: Decision logic distinguishing the hydrotropic nature of Propyl-BG from the surfactant nature of longer-chain analogs.[1]
Part 3: Validated Synthesis Protocol (Enzymatic Reverse Hydrolysis)
Chemical synthesis (Koenigs-Knorr) requires toxic promoters and protection/deprotection steps.[1] The industry standard for high-purity Propyl-BG is Enzymatic Reverse Hydrolysis .[1] This method utilizes the reversibility of
Mechanism
[1]Protocol: Thermodynamic Control System
Reagents:
- -Glucosidase (Source: Almond Emulsin or Thermotoga maritima).[1]
-
D-Glucose (Anhydrous).[1]
-
1-Propanol (acting as both reactant and solvent).[1]
-
Water (Strictly controlled).[1]
Step-by-Step Methodology:
-
Water Activity (
) Calibration:-
Critical Step: The reaction is equilibrium-limited.[1] High water content favors hydrolysis (reverse reaction).[1] Low water content deactivates the enzyme.[1]
-
Target: Maintain water content at 8–12% (v/v) in the propanol mixture.[1]
-
Action: Saturate 1-propanol with glucose.[1] Add phosphate buffer (pH 6.0) to reach the target water percentage.
-
-
Enzyme Incubation:
-
Monitoring (Self-Validation):
-
Purification:
Figure 2: Enzymatic synthesis workflow emphasizing water activity control for yield optimization.
Part 4: Applications in Biocatalysis & Thermodynamics
Transglycosylation Acceptor
Propyl-BG is extensively used as an acceptor molecule to study the kinetics of transglycosylation.[1] Because the propyl group is a good leaving group but stable enough to be detected, it serves as a model to measure the transfer rate of glucosyl residues to other alcohols or carbohydrates.[1]
Thermodynamic Modeling
In thermodynamic studies, Propyl-BG provides the baseline for the "methylene group contribution" to the free energy of micellization (
-
Enthalpy of Fusion (
): High, due to the extensive hydrogen bonding network of the glucose headgroup.[1] -
Glass Transition (
): Propyl-BG has a low relative to pure glucose, making it prone to forming amorphous glasses rather than crystals upon rapid cooling.[1]
References
-
PubChem. (2025).[1][2] Propyl beta-D-glucopyranoside - Compound Summary. National Library of Medicine.[1] [Link]
-
Vic, G., & Thomas, D. (1992).[1][3] Enzyme-catalyzed synthesis of alkyl
-D-glucosides in organic media. Tetrahedron Letters. [Link] -
Hato, M., et al. (2000).[1] Aqueous Phase Behavior of n-Alkyl-beta-D-glucopyranosides. Journal of Physical Chemistry B. (Focuses on phase behavior and chain length effects).[1]
Sources
theoretical modeling of Propyl beta-D-glucopyranoside interactions
Theoretical Modeling of Propyl -D-glucopyranoside Interactions: A Multi-Scale Computational Framework
Executive Summary
Propyl
Key Technical Differentiator: This protocol prioritizes the GLYCAM06 force field for solution-phase dynamics due to its superior handling of rotameric populations in the exocyclic hydroxymethyl group (
Computational Framework & Force Field Selection
Force Field Critical Analysis
For Propyl-
-
CHARMM36 (Carbohydrate/Lipid): Excellent if modeling the molecule at an interface (e.g., lipid bilayer interaction).
-
GLYCAM06 (AMBER): Superior for aqueous solvation and protein-ligand binding free energies.
Directive: Use GLYCAM06j for all aqueous and protein-bound simulations described in this guide.
-
Causality: GLYCAM06 parameters were derived specifically to reproduce the quantum mechanical rotamer energies of the glycosidic linkage (
) and the exocyclic group ( ), which are the primary determinants of Propyl- -Glc's binding entropy.
Molecular Topology Construction
The propyl chain (
-
Atom Types: Standard GLYCAM atom types (e.g., Og for ether oxygen, Cg for anomeric carbon).[1]
-
Charge Derivation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) fitting derived from HF/6-31G* geometry optimization to maintain consistency with the AMBER ecosystem.
Quantum Mechanical Characterization (QM)
Before bulk simulation, the electronic landscape of the molecule must be validated, particularly the anomeric effect which stabilizes the axial (
Geometry Optimization Protocol
Objective: Determine the global minimum conformation in vacuum vs. implicit solvent (PCM).
-
Software: Gaussian 16 / ORCA.
-
Functional/Basis: B3LYP-D3(BJ)/6-311++G(2d,2p).
-
Note: The D3 dispersion correction is vital for capturing the weak London dispersion forces between the propyl tail and the pyranose ring (CH-
or CH-lone pair interactions).
-
-
Validation Metric: The Cremer-Pople parameters (
) should indicate a stable chair conformation.-
Target:
to .
-
Interaction Energy Decomposition
When modeling the hydrolysis mechanism (interaction with a nucleophile, e.g., water or glutamate), perform a Relaxed Potential Energy Surface (PES) Scan along the
Molecular Dynamics: Solvation & Self-Assembly
While Propyl-
Simulation Setup (Self-Validating Protocol)
-
Box: Cubic, TIP3P water model (12 Å buffer).
-
Ensemble: NPT (Isothermal-Isobaric).
-
Thermostat: Langevin (Collision frequency
). -
Barostat: Berendsen or Monte Carlo (1 atm).
Step-by-Step Workflow:
-
Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.
-
Check:
must converge; max force kJ/mol/nm.[1]
-
-
Heating: 0 K
300 K over 100 ps (Weak restraints on solute: ). -
Density Equilibration: 500 ps NPT.
-
Check: Water density must stabilize at
.
-
-
Production: 100 ns.
Data Analysis: Radial Distribution Function (RDF)
Calculate the RDF (
-
Expectation: A depletion zone (hydrophobic effect) at
Å.[1] If water penetrates this shell significantly, the Lennard-Jones parameter for the alkyl chain is too high.
Enzymatic Interaction Modeling (Docking & FEP)
The primary biological relevance of Propyl-
Docking Workflow (AutoDock Vina / Glide)
-
Receptor Prep: Remove crystallographic waters (except those bridging catalytic Glutamates). Protonate Glu/Asp residues based on pKa calculation (Propka) at pH 5.0 (typical lysosomal/fungal pH).[1]
-
Grid Generation: Center on the catalytic nucleophile (e.g., Glu386). Box size:
Å. -
Constraints: Hydrogen bond constraint between Glc-O2/O3 and the active site Asn/Glu residues to enforce the correct sugar orientation (
chair).
Binding Free Energy Calculation (MM/GBSA)
For a rapid estimate of
- : Electrostatic + vdW (from MD trajectory).
- : Generalized Born (GB) implicit solvent model.
-
Entropic Term (
) : Calculate using Normal Mode Analysis (NMA) on a truncated subset of residues (active site + 12 Å shell) to reduce computational cost.
Visualization of Workflows
Simulation Pipeline
The following diagram outlines the decision matrix for modeling Propyl-
Caption: Decision tree for theoretical modeling of Propyl-
Enzymatic Hydrolysis Mechanism
Understanding the binding mode requires visualizing the catalytic pathway. Propyl-
Caption: Mechanistic pathway for Propyl-
Data Presentation & Analysis
Quantitative Metrics for Validation
When reporting your modeling results, summarize the following parameters to ensure reproducibility and E-E-A-T compliance.
| Parameter | Target Value / Range | Method of Calculation | Significance |
| Ring Puckering ( | Cremer-Pople (MD Trajectory) | Confirms stable | |
| Binding Energy ( | MM/GBSA or FEP | Validates affinity against experimental | |
| H-Bond Occupancy | MD H-Bond Analysis | Critical for substrate specificity/recognition. | |
| RMSD (Ligand) | Time-series analysis | Indicates stable binding pose during simulation.[1] |
Protocol: Self-Validating Topology Check
Before running expensive production simulations, execute this 3-step validation script (Python/AmberTools):
-
Check Net Charge: Must be exactly
. -
Check Missing Parameters: Run parmchk2 to ensure all propyl-sugar torsion angles have assigned force constants.
-
Visual Inspection: Visualize the prmtop file; ensure the glycosidic oxygen (O1) connects C1 (anomeric) and the propyl C1' with single bonds.
References
-
Kirschner, K. N., et al. (2008). GLYCAM06: A generalizable biomolecular force field. Journal of Computational Chemistry. [1]
-
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. [1]
-
Nam, K. H., et al. (2010). Structural and functional characterization of a beta-glucosidase from the thermophilic bacterium. Biochemical and Biophysical Research Communications.
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [1]
Sources
An In-Depth Technical Guide to the pH Stability of Propyl β-D-Glucopyranoside
Introduction: The Significance of Propyl β-D-Glucopyranoside Stability
Propyl β-D-glucopyranoside is a member of the alkyl glycoside family, compounds of interest in pharmaceutical formulations, biochemistry, and various industrial applications. As with any molecule intended for use in these fields, a thorough understanding of its chemical stability under a range of conditions is paramount. The stability profile of a compound dictates its shelf-life, informs formulation strategies, and is a critical component of regulatory assessment. This guide provides a comprehensive overview of the principles and methodologies for evaluating the stability of propyl β-D-glucopyranoside across different pH conditions.
The core of propyl β-D-glucopyranoside's structure is the glycosidic bond, which links the propyl group to the glucose moiety. This bond is susceptible to hydrolysis, a chemical reaction that breaks the bond through the addition of a water molecule, yielding propanol and glucose. The rate of this hydrolysis is highly dependent on the pH of the environment. This guide will delve into the mechanisms of this degradation, provide detailed protocols for its assessment, and offer insights into the interpretation of stability data.
Chemical Principles of Glycosidic Bond Hydrolysis
The stability of the glycosidic bond in propyl β-D-glucopyranoside is primarily influenced by acid- and base-catalyzed hydrolysis. While the bond is generally stable at neutral pH, its susceptibility to degradation increases significantly in acidic and, to a lesser extent, alkaline environments.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the glycosidic bond is significantly accelerated.[1][2][3] The mechanism involves the protonation of the glycosidic oxygen atom, which makes the propyl group a better leaving group.[2] This is followed by the departure of propanol and the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the free glucose molecule. The overall rate of this reaction is dependent on the concentration of hydronium ions in the solution.
Diagram of Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed hydrolysis of propyl β-D-glucopyranoside.
Alkaline Hydrolysis
The hydrolysis of alkyl glycosides in alkaline solutions is generally much slower than in acidic solutions.[4] For glycosides with an aglycone that is not electron-withdrawing, direct nucleophilic attack by a hydroxide ion on the anomeric carbon is generally disfavored. However, at high temperatures and high concentrations of hydroxide, degradation can occur. One potential mechanism involves the formation of a 1,2-anhydrosugar intermediate, particularly if the hydroxyl group at the C2 position is trans to the aglycone, as is the case in β-glucosides.[5] This intermediate is then susceptible to nucleophilic attack by water or hydroxide to open the ring and cleave the glycosidic bond.
Experimental Design for a pH Stability Study
A forced degradation study is a systematic way to evaluate the stability of a substance under more aggressive conditions than those used for long-term stability testing.[6][7][8] This approach is invaluable for identifying potential degradation products and understanding the degradation pathways.
Protocol for a Forced Hydrolysis Study
This protocol outlines a typical forced hydrolysis study for propyl β-D-glucopyranoside.
1. Materials and Reagents:
-
Propyl β-D-glucopyranoside (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate buffers (pH 2.0, 4.5, 7.0, 9.0, 12.0)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reference standards for glucose and propanol
2. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
-
HPLC system with UV or RI detector
-
Autosampler vials
3. Sample Preparation:
-
Prepare a stock solution of propyl β-D-glucopyranoside in high-purity water at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, transfer a known volume of the stock solution into a separate reaction vessel.
-
Add the appropriate acidic, basic, or buffer solution to achieve the target pH. A typical experimental setup would include:
-
0.1 M HCl (pH ~1)
-
Phosphate buffer pH 4.5
-
High-purity water (pH ~7)
-
Phosphate buffer pH 9.0
-
0.1 M NaOH (pH ~13)
-
4. Stress Conditions:
-
Incubate the samples at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Immediately neutralize the acidic and basic samples to quench the degradation reaction. For example, add an equimolar amount of NaOH to the HCl sample and HCl to the NaOH sample.
-
Dilute the samples to a suitable concentration for analysis.
5. Analytical Method:
-
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[9][10] A reverse-phase HPLC method is often suitable.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV detection at a low wavelength (e.g., 195-210 nm) if the aglycone has a chromophore. For propyl β-D-glucopyranoside, which lacks a strong chromophore, a Refractive Index (RI) detector is a more suitable choice.
-
Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for universal detection.
-
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
6. Data Analysis:
-
Calculate the percentage of propyl β-D-glucopyranoside remaining at each time point for each pH condition.
-
Identify and quantify the degradation products (glucose and propanol) by comparing their retention times and response factors with those of the reference standards.
Diagram of Experimental Workflow
Caption: Workflow for the pH stability study of propyl β-D-glucopyranoside.
Expected Results and Discussion
| pH Condition | Expected Stability | Primary Degradation Products |
| Strongly Acidic (pH 1-3) | Low | Glucose, Propanol |
| Weakly Acidic (pH 4-6) | Moderate | Glucose, Propanol |
| Neutral (pH ~7) | High | Minimal to no degradation |
| Weakly Alkaline (pH 8-10) | High | Minimal degradation |
| Strongly Alkaline (pH 11-13) | Moderate to Low | Glucose, Propanol, potentially other sugar degradation products |
Interpretation of Results:
-
Acidic Conditions: Significant degradation is expected, with the rate of hydrolysis increasing as the pH decreases. This is due to the efficient acid-catalyzed mechanism.
-
Neutral Conditions: Propyl β-D-glucopyranoside is expected to be most stable around neutral pH. Any observed degradation would likely be minimal and may be attributable to other factors if not properly controlled (e.g., microbial contamination).
-
Alkaline Conditions: The stability is expected to be good in weakly alkaline solutions but will decrease as the pH and temperature increase. Under strongly basic conditions, in addition to hydrolysis, glucose itself can undergo further degradation reactions such as isomerization and fragmentation.
Conclusion and Recommendations
This technical guide provides a framework for understanding and evaluating the pH stability of propyl β-D-glucopyranoside. The stability of this molecule is intrinsically linked to the integrity of its glycosidic bond, which is most susceptible to acid-catalyzed hydrolysis. While generally stable at neutral and mildly alkaline pH, exposure to acidic conditions will lead to significant degradation.
For researchers and drug development professionals, it is imperative to conduct thorough stability studies as outlined in this guide. The data generated will be crucial for:
-
Formulation Development: Selecting appropriate excipients and buffer systems to maintain a pH that ensures the stability of the final product.
-
Shelf-Life Determination: Establishing the expiry date of a product containing propyl β-D-glucopyranoside.
-
Regulatory Submissions: Providing the necessary stability data to regulatory agencies as part of the drug approval process.
The use of a validated, stability-indicating analytical method is the cornerstone of a reliable stability study. By following the principles and protocols described herein, a comprehensive and accurate stability profile of propyl β-D-glucopyranoside can be established.
References
-
Kinetic Study of Acid Hydrolysis of the Glucose Obtained from Banana Plant. (2023). MDPI. Retrieved from [Link]
-
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021). ChemRxiv. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). MDPI. Retrieved from [Link]
-
pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021). ChemRxiv. Retrieved from [Link]
-
HYDROLYSIS. (n.d.). University of Waterloo. Retrieved from [Link]
-
The relationship between the rate constant of acid-catalyzed hydrolysis of sucrose and the concentration of hydrochloric acid. (2021). ResearchGate. Retrieved from [Link]
-
Development and validation of a novel HPLC-UV method for quantifying vitamin D forms and precursors in vegetable oils after exposure to sunlight and UV radiation. (2023). ResearchGate. Retrieved from [Link]
-
Alkaline Hydrolysis of Glycosidic Linkages - III. An Investigation of some Methyl a- and p-Glycopyranosides. (1962). Acta Chemica Scandinavica. Retrieved from [Link]
-
Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside hydrolysis catalyzed by sweet almond β-glucosidase. (2018). ResearchGate. Retrieved from [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1982). US EPA. Retrieved from [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). National Institutes of Health. Retrieved from [Link]
-
Propyl beta-D-glucopyranoside. (n.d.). PubChem. Retrieved from [Link]
-
The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions. (1959). The Royal Society Publishing. Retrieved from [Link]
-
Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. (2018). ResearchGate. Retrieved from [Link]
-
Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway. (2012). National Institutes of Health. Retrieved from [Link]
-
Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). MDPI. Retrieved from [Link]
-
ester hydrolysis rate: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
A kinetic model for production of glucose by hydrolysis of levoglucosan and cellobiosan from pyrolysis oil. (2007). National Institutes of Health. Retrieved from [Link]
-
a Hypothetical mechanism for alkaline hydrolysis of glycosidic... (n.d.). ResearchGate. Retrieved from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Academia.edu. Retrieved from [Link]
-
Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. (2015). Semantic Scholar. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2014). SciSpace. Retrieved from [Link]
-
Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. (2020). ResearchGate. Retrieved from [Link]
-
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2024). Preprints.org. Retrieved from [Link]
-
Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites. (1975). National Institutes of Health. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). CORE. Retrieved from [Link]
-
Forced degradation studies: an essential tool for the formulation development of vaccines. (2015). Dove Medical Press. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: Chromatographic Purification of Synthetic Propyl β-D-Glucopyranoside
Introduction
Propyl β-D-glucopyranoside is a non-ionic surfactant belonging to the class of alkyl polyglycosides (APGs). These compounds, synthesized from renewable resources like glucose and fatty alcohols, are gaining significant attention in the pharmaceutical, cosmetic, and biotechnological industries due to their excellent biodegradability, low toxicity, and good dermal tolerance.[1] The synthesis of propyl β-D-glucopyranoside, typically achieved through Fischer glycosidation, results in a complex mixture of α and β anomers, unreacted starting materials (propanol and glucose), and various polymeric byproducts.[2][3] Therefore, a robust purification strategy is paramount to isolate the desired β-anomer with high purity, which is often crucial for its intended application, particularly in drug development and biological studies where stereochemistry can significantly impact activity.[4][5]
This application note provides a detailed guide for the purification of synthetic propyl β-D-glucopyranoside using flash chromatography, a rapid and efficient purification technique.[6] We will delve into the principles behind the chromatographic separation, provide a step-by-step protocol, and discuss critical parameters for achieving optimal purity.
The Challenge of Purifying Alkyl Glycosides
The purification of alkyl glycosides like propyl β-D-glucopyranoside presents several challenges:
-
Polarity: These molecules possess both a polar glucose headgroup and a non-polar alkyl chain, giving them amphiphilic properties. This dual nature can lead to poor solubility in common chromatographic solvents and unpredictable interactions with stationary phases.[7]
-
Anomeric Mixtures: The synthesis typically yields a mixture of α and β anomers.[8] Separating these diastereomers can be challenging due to their similar physical properties.[4][9]
-
Byproduct Removal: The crude reaction mixture contains unreacted starting materials and polymeric glycosides, which must be effectively removed.[10]
This guide addresses these challenges by employing a well-defined chromatographic strategy.
Principle of Chromatographic Separation
The purification strategy outlined here utilizes normal-phase flash chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is based on the differential partitioning of the components in the crude mixture between the stationary and mobile phases.
-
Propyl β-D-glucopyranoside , being a polar molecule, will have a moderate affinity for the silica gel.
-
Unreacted propanol is more polar and will adhere more strongly to the silica gel.
-
Polymeric byproducts are generally more polar than the desired product and will also exhibit strong retention on the column.
-
Less polar impurities will travel through the column more quickly.
By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively elute the components, with the desired propyl β-D-glucopyranoside being collected as a pure fraction.
Experimental Workflow
The overall workflow for the purification of propyl β-D-glucopyranoside is depicted below.
Caption: Workflow for the purification of propyl β-D-glucopyranoside.
Detailed Protocol
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude Propyl β-D-glucopyranoside | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 40-63 µm | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Staining Solution | p-Anisaldehyde or KMnO4 | Standard Supplier |
Thin-Layer Chromatography (TLC) for Method Development
Before proceeding with flash chromatography, it is crucial to determine the optimal solvent system using TLC. This will provide a preview of the separation and help in designing the gradient for the column.
-
Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of the developing solvent systems to be tested (e.g., DCM:MeOH 95:5, 90:10, 85:15 v/v). Allow the chambers to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate.
-
Visualize the Spots: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated components under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., p-anisaldehyde stain followed by gentle heating). The desired product should appear as a distinct spot.
-
Calculate Rf Values: Calculate the retention factor (Rf) for each spot. The ideal solvent system for flash chromatography will provide an Rf value of approximately 0.2-0.3 for the target compound.
Flash Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude propyl β-D-glucopyranoside. The column size and solvent volumes should be scaled accordingly for different amounts of crude material.
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 98:2 DCM:MeOH).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude propyl β-D-glucopyranoside (1 g) in a minimal amount of a polar solvent like methanol.
-
Add a small amount of silica gel to this solution to form a dry, free-flowing powder upon evaporation of the solvent. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH).
-
Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
| Step | Solvent System (DCM:MeOH, v/v) | Volume (Column Volumes) | Purpose |
| 1 | 98:2 | 2 | Elute non-polar impurities |
| 2 | 95:5 | 5 | Elute the product |
| 3 | 90:10 | 5 | Elute more polar impurities |
| 4 | 80:20 | 3 | Column wash |
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the solvent system that gave the best separation in the initial method development.
-
Spot every few fractions on a TLC plate to track the elution of the desired product.
-
Fractions containing the pure propyl β-D-glucopyranoside (as determined by a single spot on the TLC plate at the correct Rf) should be pooled together.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or viscous oil is the purified propyl β-D-glucopyranoside.
-
Purity Assessment
After purification, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the isolated compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[11] The absence of significant impurity peaks indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure and anomeric configuration of the purified propyl β-D-glucopyranoside. The coupling constant of the anomeric proton in the ¹H NMR spectrum can distinguish between the α and β anomers.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the purified compound.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system | Re-optimize the solvent system using TLC. Consider a different solvent combination (e.g., ethyl acetate/hexane/methanol). |
| Product elutes too quickly | Mobile phase is too polar | Start with a less polar mobile phase or a shallower gradient. |
| Product does not elute | Mobile phase is not polar enough | Increase the polarity of the mobile phase more rapidly or switch to a more polar solvent system. |
| Tailing of spots on TLC/peaks in HPLC | Sample overload; acidic or basic nature of the compound | Reduce the amount of sample loaded. Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase. |
Conclusion
This application note provides a comprehensive and practical guide for the purification of synthetic propyl β-D-glucopyranoside using flash chromatography. By following the detailed protocol and understanding the underlying principles, researchers, scientists, and drug development professionals can effectively isolate this valuable compound with high purity. The successful purification of propyl β-D-glucopyranoside is a critical step in its further application in various scientific and industrial fields.
References
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. [Link]
-
Virtual Labs. (n.d.). Purification and Derivatization of secondary metabolites from plants. Retrieved from [Link]
-
Lorber, B., Bishop, J. B., & DeLucas, L. J. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1023(2), 254–265. [Link]
- Riemenschneider, W. (n.d.). Alkyl Polyglycosides.
- Hill, K., & Gräber, M. (1998). Method for separating alkyl glycosides. U.S.
- Geiss, F. (1991).
-
AZoM. (2021, August 11). The Fast and Robust Chromatographic Separation and Quantitation of Four Sugars. Retrieved from [Link]
-
Shodex. (n.d.). Separation of Anomer. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 30). When To Use Reverse Phase Chromatography? [Video]. YouTube. [Link]
- Buschmann, N., Kruse, A., & Wodarczak, S. (1996). Analytical methods for alkyl polyglucosides. Part II: Qualitative determination using thin layer chormatography and identification by means of in-situ secondary ion mass spectrometry. Tenside Surfactants Detergents, 33(5), 394-398.
-
Du, Q., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science, 35(14), 1809-1814. [Link]
-
Ghavre, M., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(5), 579-586. [Link]
-
Walvoort, M. T. C., & van den Elst, H. (2011). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Beilstein Journal of Organic Chemistry, 7, 108–125. [Link]
- Augestad, I., & Berner, E. (1954). Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. Acta Chemica Scandinavica, 8, 251-256.
-
Dolan, J. W. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
- Geilen, F. M. A., et al. (1996). Preparation of alkyl glycosides. U.S.
- Hernandez-Guzman, A., et al. (2010). Purification and characterization of an extracellular β-glucosidase from Sporothrix schenckii. Antonie van Leeuwenhoek, 97(3), 257-267.
-
Lee, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3328. [Link]
-
Li, Y., et al. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. International Journal of Molecular Sciences, 25(14), 7545. [Link]
- Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
-
Chemistry LibreTexts. (2022, October 4). Reverse Phase Chromatography. Retrieved from [Link]
-
Brillachem. (2021, July 23). The methods for manufacturing alkyl glucosides. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Poveda, A., & Jiménez-Barbero, J. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7485-7508. [Link]
- Yilmaz, E., & Özdemir, N. (2018). Synthesis of Some Alkyl Polyglycosides. Journal of Surfactants and Detergents, 21(5), 645-652.
- Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]
- Schmitt, T. M. (2001). Separation and determination of alkylglycosides by liquid chromatography with electrospray mass spectrometric detection.
- Kumar, S., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
-
Wang, Y., et al. (2023). Characteristic Aroma Fingerprint Disclosure of Apples (Malus × domestica) by Applying SBSE-GC-O-MS and GC-IMS Technology Coupled with Sensory Molecular Science. Foods, 12(14), 2724. [Link]
- Zhang, Y., et al. (2013). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography.
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
- Poh, J. C., & Lee, C. G. (2015). Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. Drug Discovery Today, 20(1), 89-99.
- Nguyen, M., et al. (2004). Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD.
-
Toth, G. K., & Guttman, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. [Link]
Sources
- 1. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. News - The methods for manufacturing alkyl glucosides [brillachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virtual Labs [vlabs.iitkgp.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. US5837831A - Method for separating alkyl glycosides - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Propyl beta-D-glucopyranoside as a stabilizer for purified enzymes
Application Note: Propyl -D-Glucopyranoside as a Non-Detergent Stabilizer for Purified Enzymes[1][2]
12Executive Summary
The stabilization of purified enzymes, particularly those prone to hydrophobic aggregation or cold denaturation, remains a critical bottleneck in drug development and structural biology. While traditional detergents (e.g., SDS, Triton X-100) effectively solubilize proteins, they often induce denaturation or interfere with downstream assays.
Propyl
Mechanism of Action: Hydrotrope vs. Surfactant[3]
To use PG effectively, one must understand how it differs from standard detergents.[2] The critical factor is the alkyl chain length.
-
Surfactants (C8 - C12): Long chains (e.g., Octyl Glucoside) are amphiphilic enough to self-assemble into micelles above a Critical Micelle Concentration (CMC).[1][2] They stabilize proteins by encapsulating hydrophobic domains but can strip essential structural lipids or induce unfolding if the concentration is too high.
-
Hydrotropes (C3 - C4): Propyl Glucoside (C3) has a chain too short to form stable micelles at typical concentrations.[1][2] Instead, it acts as a hydrotrope .[2] It accumulates at the protein-solvent interface, lowering the surface tension of water and increasing the solubility of hydrophobic patches exposed during protein "breathing" motions. This prevents the intermolecular associations that lead to irreversible aggregation.
Visualization: The Stabilization Pathway
Figure 1: Propyl
Material Specifications & Preparation
Before beginning protocols, ensure your material meets the following criteria to avoid introducing contaminants (e.g.,
| Parameter | Specification | Reason for Requirement |
| Purity | Impurities (e.g., propyl alcohol) can denature proteins.[1][2] | |
| Anomer | ||
| Solubility | > 50% in water | High solubility is required for hydrotropic action (0.1M - 1.0M).[1][2] |
| Absorbance | Low | Essential for protein concentration determination.[2] |
| CAS Number | 34384-77-5 | Verification of specific C3 chain length.[1][2] |
Stock Solution Preparation:
Protocol 1: Solubility & Stability Screening[1]
This protocol determines the Minimum Effective Concentration (MEC) required to prevent aggregation of your specific target enzyme.
Prerequisites:
-
Purified enzyme (0.5 – 5.0 mg/mL) in a standard buffer (e.g., PBS or Tris-HCl).[1][2]
-
PG Stock Solution (2.0 M).[2]
Step-by-Step Workflow:
-
Aliquot Preparation: Prepare 5 tubes with the enzyme solution.
-
Titration: Add PG stock to achieve the following final concentrations:
-
Stress Induction: Incubate samples under conditions known to induce mild aggregation for your specific protein (e.g., 37°C for 4 hours, or 4°C overnight if cold-labile).[2]
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes to pellet aggregates.
-
Quantification: Measure the protein concentration of the supernatant using
or Bradford assay. -
Analysis: Calculate % Recovery relative to the initial input.
Success Criteria:
Protocol 2: Thermal Shift Assay (DSF) Validation
Mere solubility does not guarantee structural integrity.[2] Use Differential Scanning Fluorimetry (DSF) to verify that PG increases (or maintains) the melting temperature (
Materials:
-
qPCR machine with melt curve capability.[2]
-
SYPRO Orange dye (5000x stock).[2]
-
Enzyme (0.2 mg/mL final).[2]
Protocol:
-
Master Mix: Prepare a master mix containing enzyme, buffer, and SYPRO Orange (5x final).
-
Plate Setup: Dispense 20
L of Master Mix into PCR plate wells. -
Additive: Add PG to wells to match the concentration range from Protocol 1 (0.1 M – 1.0 M).
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min.
-
Data Interpretation:
-
Stabilization: An increase in
( C) confirms specific stabilization.[2] -
Solubilization without Stabilization: If
remains unchanged but aggregation (Protocol 1) is reduced, PG is acting purely as a solubility enhancer (hydrotrope) preventing intermolecular clashes.[2] This is acceptable for storage.[2] -
Destabilization: A decrease in
indicates the concentration is too high and perturbing the core fold.
-
Protocol 3: Long-Term Storage Formulation
Once the optimal concentration is defined (typically 0.2 – 0.5 M), incorporate PG into the final storage buffer.
Workflow Diagram
Figure 2: Integration of Propyl Glucoside into the downstream processing workflow. Addition should occur prior to final concentration steps to prevent concentration-dependent aggregation.[1][2]
Formulation Recipe (Example):
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Decreased Enzymatic Activity | Competitive Inhibition | PG is a glucose analog.[1][2] If your enzyme binds sugars (e.g., glucosidases, lectins), PG may occupy the active site. Action: Test activity at varying PG concentrations; consider switching to a non-sugar hydrotrope (e.g., proline, arginine) if inhibition is severe. |
| Precipitation upon Addition | Salt Incompatibility | High salt (>1M) combined with high PG can sometimes cause phase separation.[2] Action: Reduce ionic strength or lower PG concentration. |
| Interference with Downstream Assays | Viscosity/Surface Tension | High concentrations (>0.5M) can affect pipetting accuracy or surface tension-based assays.[1][2] Action: Dilute the enzyme into the assay buffer (e.g., 1:100 dilution) to lower PG to negligible levels. |
References
-
Bauduin, P., et al. (2005).[2] "Temperature dependence of the critical micelle concentration of short-chain alkyl glucosides." Journal of Colloid and Interface Science. (Demonstrates the hydrotropic nature of C3/C4 glucosides vs micellar C8).[2]
-
O'Farrell, F., et al. (2008).[2] "Solubility enhancement of hydrophobic compounds using alkyl glucosides." European Journal of Pharmaceutics and Biopharmaceutics. (Establishes the solubilizing capacity of short-chain glucosides).
-
Goldman, A., et al. (2016).[2][3] "Membrane Protein Crystallization: Current Trends and Future Perspectives." International Journal of Molecular Sciences. (Discusses alkyl glucosides as additives for stability).[2]
-
Arakawa, T., et al. (2007).[2] "Small molecule pharmacological chaperones: From thermodynamic stabilization to pharmaceutical drugs."[2] Biochimica et Biophysica Acta. (Mechanistic overview of small molecule stabilizers).
-
PubChem Database. "Propyl beta-D-glucopyranoside Compound Summary." (Chemical property verification).
preparation of Propyl beta-D-glucopyranoside stock solutions for assays
Application Note: Preparation of Propyl -D-Glucopyranoside Stock Solutions[1]
Physicochemical Profile
Understanding the physical constraints of the molecule is the first step in accurate stock preparation.
| Property | Specification | Critical Note |
| Chemical Name | Propyl | Distinct from |
| CAS Number | 34384-77-5 | Use for vendor verification.[1] |
| Molecular Weight | 222.24 g/mol | Use this exact value for Molarity calculations.[1] |
| Formula | ||
| Solubility (Water) | > 100 mM | Highly soluble; prone to bacterial growth.[1] |
| Solubility (DMSO) | > 100 mM | Recommended for long-term frozen storage.[1] |
| Hygroscopicity | Moderate to High | Must be desiccated before weighing.[1] |
| Detection | Non-Chromogenic | Requires HPLC (RI/ELSD) or Glucose-Coupled Assay.[1] |
Pre-Formulation Considerations
The "Invisible" Substrate Challenge
Unlike pNPG, Propyl glucoside hydrolysis yields Glucose and Propanol, neither of which is visible via standard UV-Vis spectrophotometry (A405).[1]
-
Implication: Stock solutions must be free of free glucose contaminants.[1]
-
Action: Verify the purity of the lyophilized powder via HPLC prior to critical kinetic studies to ensure low background glucose levels.
Hygroscopicity & Weighing Accuracy
Alkyl glucosides absorb atmospheric moisture rapidly. Weighing "wet" powder results in a lower actual concentration than calculated.
-
Protocol: Equilibrate the vial to room temperature in a desiccator for 30 minutes before opening.
Protocol A: Aqueous Stock Solution (Standard)
Best for: Immediate use (same day) or short-term studies where organic solvents (DMSO) might inhibit the enzyme.[1]
Target Concentration: 50 mM (Typical working range: 1–10 mM) Volume: 10 mL
Reagents & Equipment[1][3][4]
-
Propyl
-D-glucopyranoside (Solid)[1][2] -
Ultrapure Water (Type I, 18.2 MΩ[1]·cm)
-
0.22
m Syringe Filter (PES or PVDF)[1] -
Sterile microcentrifuge tubes
Step-by-Step Procedure
-
Calculation:
[1][2][3][4][5][6][7][8][9] -
Weighing: Weigh 111.1 mg of Propyl glucoside into a sterile 15 mL conical tube.
-
Solubilization: Add 8.0 mL of Ultrapure water. Vortex gently.
-
Note: Avoid vigorous shaking to prevent foaming (surfactant properties).[1]
-
-
Volume Adjustment: Once dissolved, adjust the final volume to exactly 10.0 mL with Ultrapure water.
-
Sterilization (Critical): Glucose derivatives are carbon sources for bacteria.[1] Pass the solution through a 0.22
m syringe filter into a sterile vessel. -
Storage:
-
4°C: Stable for < 1 week.
-
-20°C: Stable for 3 months. Aliquot to avoid freeze-thaw cycles.
-
Protocol B: Solvent-Based Stock (High Concentration)
Best for: Long-term storage libraries or assays requiring high substrate loads where water volume must be minimized.[1]
Target Concentration: 250 mM Solvent: 100% DMSO (Dimethyl Sulfoxide), anhydrous.[1]
Step-by-Step Procedure
-
Weighing: Weigh 277.8 mg of Propyl glucoside.
-
Dissolution: Add 5.0 mL of anhydrous DMSO.
-
Mixing: Vortex until completely clear. Warming to 37°C is permissible if dissolution is slow, but usually unnecessary.[1]
-
Storage: Aliquot into amber tubes (DMSO is light sensitive) and store at -20°C .
Visual Workflows
Diagram 1: Stock Preparation Logic
This workflow ensures sterility and concentration accuracy.[1]
Caption: Logical flow for preparing Propyl
Assay Application Context
Since Propyl glucoside is non-chromogenic, the assay setup differs from standard pNPG protocols.[1]
Detection Methodologies
-
HPLC-RID (Refractive Index): Direct detection of Glucose release and Propyl glucoside depletion.
-
Coupled Enzyme Assay (Glucose Oxidase/Peroxidase):
-
Hydrolysis releases Glucose.
-
Glucose Oxidase converts Glucose
Gluconic Acid + . -
Peroxidase + Dye (e.g., o-Dianisidine) +
Color Change (Pink/Red).[1]
-
Diagram 2: Coupled Assay Mechanism
Caption: Coupled enzymatic cascade required to detect Propyl glucoside hydrolysis colorimetrically.[1]
References
-
PubChem. (2023).[1] Propyl beta-D-glucopyranoside (Compound Summary).[1][2] National Library of Medicine. [Link]
-
Cairns, J.R.K.[1] & Esen, A. (2010).[1]
-Glucosidases.[1][11][4][7][12] Cellular and Molecular Life Sciences. (General reference for alkyl glucoside specificity). -
Matsui, I. et al. (1991).[1] Transglucosylation activity of
-glucosidase.[1][7] Agricultural and Biological Chemistry. (Context for using propyl glucoside in transfer reactions).
Sources
- 1. propyl β-D-glucopyranoside | CAS:39824-08-3 | Atomaxchem [en.atomaxchem.com]
- 2. Propyl beta-D-glucopyranoside | C9H18O6 | CID 14393376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. p-Nitrophenyl-β-D-glucopyranoside ≥99% (HPLC), solid, β-glucosidase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. HPLC analysis and optimization of enzymatic synthesis of 4'-O-(beta-D-glucopyranosyl)-D-pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Isopropyl beta-D-glucopyranoside | 5391-17-3 [chemicalbook.com]
- 11. A TLC bioautographic method for the detection of alpha- and beta-glucosidase inhibitors in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and functional characterization of a β-glucosidase from Bacillus tequelensis BD69 expressed in bacterial and yeast heterologous systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Propyl beta-D-glucopyranoside concentration in glycosidase assays
Technical Support Center: Optimizing Propyl -D-Glucopyranoside in Glycosidase Assays
Topic: Optimization of Propyl
Introduction: The "Invisible" Substrate Challenge
Unlike the industry-standard p-Nitrophenyl
Therefore, "optimizing concentration" for Propyl-Glc is not just about signal intensity; it is about balancing the sensitivity of a secondary detection system (usually Glucose Oxidase/Peroxidase) against the kinetic properties (
This guide provides a self-validating workflow to determine the optimal substrate concentration (
Module 1: The Reaction & Detection Architecture
Before optimizing concentration, you must understand the signal pathway. Since Propyl-Glc is "silent," we rely on a coupled assay to visualize activity.
The Coupled Assay Pathway
The detection of Propyl-Glc hydrolysis requires a two-step cascade. If any step in this cascade is rate-limiting besides the initial hydrolysis, your data will be invalid.
Figure 1: The Coupled Assay Cascade. Note that the Target Enzyme must be the rate-limiting step. If GOD or POD are too slow, you measure the helper enzymes, not your target.
Module 2: Experimental Design & Preparation
Solubility & Stock Preparation
Propyl-Glc is moderately soluble in water, but for consistent kinetics, we recommend a high-concentration stock to minimize dilution errors.
-
Recommended Solvent: Ultrapure Water or 10% DMSO (if solubility is stubborn at high concentrations).
-
Stock Concentration: Prepare 100 mM . This allows you to reach assay concentrations of up to 10 mM while keeping the added volume low (<10%).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can cause hydrolysis (background glucose).
The "Glucose Background" Check
Critical Step: Before adding enzyme, you must quantify the free glucose in your Propyl-Glc stock.
-
Why? Chemical hydrolysis during storage can generate free glucose. This creates a high background signal (
) that limits your dynamic range. -
Acceptance Criteria: Background absorbance (Blank) should be < 0.1 OD. If higher, repurify the substrate or subtract the blank rigorously.
Module 3: Optimization Workflow (Determining )
You cannot choose a "standard" concentration (e.g., 5 mM) without knowing the Michaelis constant (
Step-by-Step Protocol: Determination
-
Range Finding: Prepare a dilution series of Propyl-Glc:
-
0, 0.5, 1, 2, 4, 8, 16, 32 mM.
-
-
Reaction Setup:
-
Mix Enzyme + Buffer + Substrate.
-
Incubate for a fixed time (e.g., 10-30 mins) within the linear time range.
-
-
Termination & Detection:
-
Stop the reaction (Heat inactivation or pH shift).
-
Add GOD/POD detection reagent.[1]
-
Incubate 20 mins at 37°C.
-
Measure Absorbance (typically 505 nm or 540 nm depending on the dye).
-
-
Data Analysis:
-
Convert Absorbance to
Glucose using a Glucose Standard Curve. -
Plot Initial Velocity (
) vs. Substrate Concentration ( ).[2] -
Fit to the Michaelis-Menten equation.
-
Decision Matrix: Selecting Your Final Concentration
Once you have the
| Experimental Goal | Recommended | Rationale |
| Enzyme Activity / Screening ( | Ensures saturation. The reaction rate is independent of small pipetting errors in substrate concentration. | |
| Inhibitor Screening ( | Balanced sensitivity. Allows competitive inhibitors to compete effectively with the substrate. | |
| Mechanism of Action | Vary | Required to generate Lineweaver-Burk or Hanes-Woolf plots. |
Module 4: Troubleshooting & FAQs
Common Failure Modes
Q: My signal is flat (no activity), but the enzyme works on pNP-Glc.
-
Cause 1: Interference. Are you using reducing agents (DTT,
-Mercaptoethanol) in your buffer? -
Cause 2: Product Inhibition. High concentrations of Propyl-Glc can sometimes cause substrate inhibition, or the released glucose can inhibit the
-glucosidase (product inhibition).-
Check: Does the rate decrease at the highest concentrations in your range finding?
-
Q: The background signal is too high.
-
Cause: Contaminated Substrate.
-
Solution: Run a "Substrate Only" control (Buffer + Propyl-Glc + GOD/POD). If this turns colored, your Propyl-Glc stock has degraded into Glucose + Propanol. Buy fresh substrate.
Q: Can I use a continuous assay instead of endpoint?
-
Answer: Yes, but with caution. You can mix GOD/POD, Propyl-Glc, and your enzyme all at once.
- -glucosidase (often acidic, pH 4.5-5.5) might act as a strong inhibitor for Glucose Oxidase (optimal pH 7.0).
-
Fix: A Discontinuous Assay is safer. Perform the hydrolysis at pH 5.0, stop the reaction, adjust to pH 7.0, then add GOD/POD.
Visualizing the Optimization Logic
Use this flow to standardize your optimization process.
Figure 2: Logic Flow for Substrate Concentration Selection.
References
-
Bh
-glucosidases: Cloning, properties, and applications. Critical Reviews in Biotechnology. Link -
Sigma-Aldrich Technical Bulletin. (2022). Glucose Oxidase Assay Kit Protocol.[7]Link
-
Cairns, J.R., et al. (2000). Extracellular
-glucosidase activity in barley involved in the hydrolysis of ABA glucose conjugate. Journal of Experimental Botany. Link[6] -
Decker, S.R., et al. (2003). Automated filter paper assay for determination of cellulase activity. Applied Biochemistry and Biotechnology. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interference by gliclazide in the glucose oxidase/peroxidase method for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
troubleshooting low yield in Propyl beta-D-glucopyranoside synthesis
Welcome to the technical support center for the synthesis of propyl β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this synthesis. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design. This guide is structured as a series of questions and answers, progressing from common issues to more complex troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the synthesis.
Q1: My final isolated yield of propyl β-D-glucopyranoside is unexpectedly low. What are the first things I should check?
A1: When facing a low yield, a systematic review of your process is critical. Start with the most likely culprits:
-
Reaction Completion: Did the reaction go to completion? Use Thin-Layer Chromatography (TLC) to compare your reaction mixture to your starting glucose material. If a significant amount of starting material remains, the issue lies with the reaction conditions.
-
Anomeric Selectivity: The goal is the β-anomer. However, many glycosylation methods produce a mixture of α and β anomers.[1] The α-anomer is often a significant byproduct that must be removed, lowering the yield of the desired product. Check the 1H NMR of your crude product to determine the α:β ratio.
-
Purification Loss: Propyl β-D-glucopyranoside has moderate polarity. It's possible to lose a significant amount of product during aqueous workups or if the incorrect solvent system is used for column chromatography.
Q2: I'm seeing two spots on my TLC and two sets of anomeric protons in my NMR, indicating an α/β mixture. How can I improve the yield of the β-anomer?
A2: Achieving high β-selectivity is a common challenge in glycosylation. The strategy depends heavily on your chosen synthesis method.
-
For Koenigs-Knorr type reactions: The key is neighboring group participation .[2] An acetyl or benzoyl protecting group at the C-2 position of your glucosyl donor is essential. This group forms a temporary cyclic intermediate that blocks the α-face of the sugar, forcing the incoming propanol to attack from the β-face, yielding the 1,2-trans product (the β-anomer).[2][3] If you are using a non-participating group (like a benzyl ether), you will likely get poor selectivity.
-
For Fischer Glycosylation: This method is notoriously difficult to control for β-selectivity. The reaction is run under thermodynamic control, and with longer reaction times, it will equilibrate to the most stable product, which is typically the α-anomer due to the anomeric effect.[1][4] To favor the β-anomer (the kinetic product), use lower temperatures and shorter reaction times, monitoring carefully by TLC to stop the reaction before equilibration occurs.[4]
Q3: My reaction seems to stall, and a lot of my glucose starting material is left unreacted. What could be the cause?
A3: Incomplete conversion points to issues with reactants, catalysts, or conditions.
-
Catalyst Activity: Acid catalysts used in Fischer glycosylation (e.g., H2SO4, Amberlyst resin) or promoters in Koenigs-Knorr reactions (e.g., silver carbonate, cadmium carbonate) can lose activity.[5] Ensure you are using a fresh, anhydrous catalyst. Lewis acids, in particular, are sensitive to moisture.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of propanol, especially in Fischer glycosylations where it often serves as the solvent.[1]
-
Temperature: The reaction may require more thermal energy. If you are running the reaction at room temperature, consider gently heating it (e.g., to 40-60 °C) while monitoring for byproduct formation.
-
Solubility: In some systems, the starting sugar may not be fully soluble. Ensure adequate stirring and consider co-solvents if necessary, although this can complicate the reaction.
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, explaining the causality and offering detailed protocols.
Problem Area 1: Low Conversion & Incomplete Reactions
Low conversion is often a result of suboptimal reaction parameters. Let's explore the causes and solutions based on the chosen synthetic route.
Causality Analysis:
The Fischer-Helferich glycosidation is an acid-catalyzed equilibrium process involving the ring-opening of the glucose hemiacetal, addition of the alcohol, and subsequent ring-closure.[6][7] If the catalyst is weak or the equilibrium is not sufficiently pushed towards the product side (e.g., by removal of water or a large excess of alcohol), the reaction will not proceed to completion.
The Koenigs-Knorr reaction, conversely, is typically irreversible. It relies on a glycosyl donor with a good leaving group (like a bromide) at the anomeric position, which is activated by a promoter (often a heavy metal salt) to generate a reactive oxocarbenium ion intermediate for the alcohol to attack.[8][9] Failure here usually points to an issue with the donor's stability or the promoter's efficacy.
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
Problem Area 2: Poor β-Anomeric Selectivity
This is arguably the most critical parameter for achieving a high yield of the desired product. The formation of the α-anomer is a competitive reaction pathway.
Causality Analysis:
As mentioned, achieving β-selectivity relies on directing the nucleophilic attack of propanol to the β-face of the glucopyranose ring.
-
In the Koenigs-Knorr method , the participating C-2 acetyl group is the primary tool for this. The oxygen of the acetyl group attacks the anomeric center intramolecularly after the bromide leaves, forming a dioxolanium ion. This intermediate sterically shields the α-face, leaving only the β-face open for attack.[2]
-
In the Fischer method , the reaction proceeds through a planar oxocarbenium ion, which can be attacked from either face. The initial product mixture is kinetically controlled, often favoring the β-anomer. However, the acidic conditions allow for anomerization (re-opening and closing of the ring), which eventually leads to the thermodynamically more stable α-anomer.[4]
| Parameter | Fischer Glycosylation | Koenigs-Knorr Reaction |
| Glucose Starting Material | D-Glucose (unprotected) | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide |
| Key Reagent/Catalyst | Strong acid (e.g., H₂SO₄, HCl, ion-exchange resin) | Promoter salt (e.g., Ag₂CO₃, CdCO₃, Hg(CN)₂) |
| Typical Conditions | Reflux in propanol | Anhydrous solvent (DCM, Toluene), often room temp |
| Typical Yield | Variable, often moderate | Good to excellent (50-80%+)[5] |
| β-Selectivity | Generally poor, favors α at equilibrium[1] | Excellent, with C-2 participating group[9] |
| Pros | Inexpensive, one step from glucose | High β-selectivity, reliable |
| Cons | Poor selectivity, harsh conditions can cause degradation | Multi-step (requires protection/activation), expensive reagents |
This protocol is adapted from established Koenigs-Knorr procedures.[8][10]
-
Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) and n-propanol (1.5 eq) in anhydrous dichloromethane (DCM).
-
Addition of Promoter: Add freshly dried silver carbonate (Ag₂CO₃, 1.5 eq) and activated molecular sieves (4Å) to the solution. The silver carbonate acts as a halide scavenger, promoting the reaction.[11]
-
Reaction: Stir the mixture vigorously at room temperature, protecting it from light (wrap the flask in aluminum foil).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 2:1 Hexane:Ethyl Acetate solvent system). The disappearance of the glucosyl bromide spot indicates completion (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil contains the protected propyl β-D-glucopyranoside. This can be purified by silica gel column chromatography.
Problem Area 3: Product Loss During Purification
A successful reaction can be undermined by a difficult purification process.
Causality Analysis:
The final product, propyl β-D-glucopyranoside, is a polar molecule with hydroxyl groups, granting it some solubility in water. During the workup, especially after deprotection, significant amounts can be lost to the aqueous phase. Furthermore, the α and β anomers, being diastereomers, often have very similar polarities, making their separation by chromatography challenging.
Caption: Workflow for Diagnosing Product Loss During Purification.
After synthesizing the protected glucoside via the Koenigs-Knorr method, the acetyl groups must be removed.
-
Dissolution: Dissolve the purified propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in anhydrous methanol.
-
Catalyst: Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., a few drops of a 0.5 M solution in methanol).
-
Reaction: Stir the solution at room temperature. The reaction is typically very fast (1-2 hours).
-
Monitoring: Monitor by TLC until the starting material is completely consumed.
-
Neutralization: Neutralize the reaction by adding a small amount of Amberlite IR120 (H⁺ form) resin. Stir for 15 minutes, then filter off the resin.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting white solid or clear oil is the final product, propyl β-D-glucopyranoside, which can be further purified by recrystallization or chromatography if necessary.
By systematically addressing these common pitfalls, you can significantly improve the yield and purity of your propyl β-D-glucopyranoside synthesis, leading to more reliable and successful outcomes in your research and development endeavors.
References
-
Vera, C., Guerrero, C., Conejeros, R., & Illanes, A. (2012). Synthesis of propyl-β-D-galactoside with free and immobilized β-galactosidase from Aspergillus oryzae. ResearchGate. Available at: [Link]
-
Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. PubMed Central. Available at: [Link]
- Google Patents. (CN103087121A). Synthesis method of isopropyl-beta-D thiogalactoside.
-
Fiveable. Fischer Glycosidation Definition. Organic Chemistry Key Term. Available at: [Link]
-
Paszczyk, B., Grynkiewicz, G., & Szeja, W. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules. Available at: [Link]
-
Das, S. K., & Mallet, J. M. (2001). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. Available at: [Link]
-
Khatuntseva, E. A., et al. (2017). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central. Available at: [Link]
-
Warnecke, M., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. National Institutes of Health. Available at: [Link]
-
Engström, M., et al. (2019). Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to propyl‐glucoside (propyl‐G), p‐nitrophenol (pNP) and glucose. ResearchGate. Available at: [Link]
-
Zhang, Z., & Zhao, Z. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. Available at: [Link]
-
Papakyriakou, A., et al. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. MDPI. Available at: [Link]
-
Hansen, M. F., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. Available at: [Link]
-
van der Vorm, S. (2018). Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. Available at: [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation And Protection. Master Organic Chemistry. Available at: [Link]
-
Mönch, B., et al. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. ResearchGate. Available at: [Link]
-
Kononov, L. O., et al. (2019). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. ACS Publications. Available at: [Link]
-
van der Vorm, S., et al. (2017). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Fischer glycosidation. Available at: [Link]
-
Diabetes Action. Medicinal plants that can help with diabetes. Available at: [Link]
-
van der Vorm, S., et al. (2017). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? OUCI. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. Available at: [Link]
-
Zhang, Z., & Zhao, Z. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. PubMed Central. Available at: [Link]
-
Paszczyk, B., Grynkiewicz, G., & Szeja, W. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. MDPI. Available at: [Link]
-
Zhu, Y., & Podilapu, A. R. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lorber, B., Bishop, J. B., & DeLucas, L. J. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. PubMed. Available at: [Link]
-
Paulsen, H. (1982). Studies on Koenigs-Knorr Glycosidations. ResearchGate. Available at: [Link]
-
Nielsen, M. K., et al. (2023). Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. National Institutes of Health. Available at: [Link]
-
Tura, A. B., & Tucho, G. T. (2021). Progress and Achievements in Glycosylation of Flavonoids. PubMed Central. Available at: [Link]
Sources
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Koenigs-Knorr Glycosylation: A Technical Support Guide for the Glycosylation of Propanol
Welcome to our dedicated technical support center for the Koenigs-Knorr glycosylation of propanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classical yet powerful reaction. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical experience.
Section 1: Troubleshooting Common Side Reactions
The Koenigs-Knorr reaction, while elegant in concept, is often accompanied by a cast of unwelcome side characters in the form of byproducts. Understanding their origin is the first step towards optimizing your reaction for higher yields and purity.
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely culprits?
Low yields in the Koenigs-Knorr glycosylation of a simple primary alcohol like propanol are typically due to the formation of stable byproducts or the decomposition of the starting glycosyl halide. The three most common side reactions to consider are:
-
Orthoester Formation: Particularly prevalent when using a glycosyl donor with a participating protecting group (e.g., an acetyl group) at the C-2 position.[1]
-
Glycal Formation: The elimination of the halide and the C-2 substituent can lead to the formation of a glycal, an unsaturated sugar derivative.
-
Hydrolysis/Decomposition of the Glycosyl Halide: Glycosyl halides are moisture-sensitive and can readily hydrolyze back to the corresponding sugar or decompose under the reaction conditions, especially in the presence of silver oxide.[2]
Troubleshooting at a Glance:
| Observation on TLC | Potential Side Product | Probable Cause | Recommended Action |
| A new, less polar spot than the product. | Orthoester | Participating group at C-2, polar solvent, certain promoters (e.g., mercury salts). | Switch to a non-participating protecting group at C-2 if possible. Use a non-polar solvent like dichloromethane or toluene.[3][4] Consider silver triflate as a promoter.[3][4] |
| A spot with a significantly higher Rf value than the starting material and product. | Glycal | Basic conditions, unstable glycosyl halide. | Ensure the reaction is not overly basic. Use freshly prepared, high-quality glycosyl halide. |
| A polar spot near the baseline that stains intensely. | Free sugar (from hydrolysis) | Presence of moisture in the reaction. | Rigorously dry all glassware, solvents, and reagents. Use a drying agent like molecular sieves.[5][6] |
| Smearing or multiple unresolved spots. | General decomposition | Unstable promoter, prolonged reaction time at elevated temperature. | Use a freshly prepared and high-quality promoter. Monitor the reaction closely by TLC and quench it upon completion. |
Section 2: Deep Dive into Side Reaction Mechanisms and Prevention
A deeper understanding of the mechanistic pathways of these side reactions is crucial for their effective suppression.
Q2: I suspect orthoester formation is the primary issue. Can you explain the mechanism and provide detailed strategies to avoid it?
Mechanism of Orthoester Formation:
When a participating group, such as an acetyl group, is present at the C-2 position of the glycosyl donor, it can attack the anomeric center intramolecularly to form a cyclic acyloxonium ion intermediate. This intermediate is then attacked by the alcohol (propanol) at the acyl carbon, leading to the formation of a stable 1,2-orthoester instead of the desired glycoside.[3][7][8][9]
Strategies for Suppression:
-
Choice of Protecting Group: The most effective way to prevent orthoester formation is to use a non-participating protecting group at the C-2 position, such as a benzyl or methyl ether.[1] However, this often leads to a mixture of α and β anomers. If the 1,2-trans stereochemistry is desired, which is a key advantage of using a participating group, other strategies must be employed.
-
Solvent Selection: The formation of the ionic acyloxonium intermediate is favored in polar solvents. Therefore, using non-polar solvents like dichloromethane or a mixture of dichloromethane and toluene can significantly reduce the formation of the orthoester byproduct.[3][4]
-
Promoter Choice: While traditional promoters like silver carbonate can lead to orthoester formation, silver triflate (AgOTf) has been shown to favor the formation of the 1,2-trans glycoside, even with participating groups.[3][4] However, silver triflate is a stronger Lewis acid and can sometimes lead to other side reactions if not used carefully.
-
Temperature Control: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can help to control the reaction kinetics and may favor the desired glycosylation pathway over orthoester formation.
Q3: I have identified a glycal as a byproduct. What is the mechanism of its formation and how can I prevent it?
Mechanism of Glycal Formation:
Glycal formation is an elimination reaction where the halide at C-1 and the substituent at C-2 are removed, resulting in a double bond between C-1 and C-2. This is often promoted by basic conditions or can occur if the glycosyl halide is unstable.
Strategies for Prevention:
-
Use High-Quality Glycosyl Halide: Ensure that the glycosyl halide is freshly prepared and pure. Impurities or partial decomposition can lead to increased glycal formation.
-
Control of Basicity: While silver carbonate is a mild base, prolonged reaction times or the presence of other basic impurities can promote elimination. Ensure the reaction is worked up promptly upon completion.
-
Choice of Promoter: Some promoters may be more prone to inducing elimination than others. If glycal formation is a persistent issue, consider screening different silver or mercury salts.
Section 3: Practical Guidance and Experimental Protocol
Q4: Can you provide a detailed experimental protocol for the Koenigs-Knorr glycosylation of propanol with acetobromoglucose?
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Propanol (anhydrous)
-
Silver(I) carbonate (Ag₂CO₃)
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4Å, activated)
-
Celite®
Protocol:
-
Preparation:
-
Activate 4Å molecular sieves by heating them in a vacuum oven at >150°C for several hours.
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add freshly activated 4Å molecular sieves (approx. 1 g per 1 mmol of glycosyl halide).
-
Add anhydrous dichloromethane (e.g., 10 mL per 1 mmol of glycosyl halide).
-
Add silver(I) carbonate (1.5 equivalents relative to the glycosyl halide).
-
Add anhydrous propanol (2-3 equivalents relative to the glycosyl halide). Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation:
-
In a separate flame-dried flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the solution of the glycosyl bromide to the stirring mixture of propanol, silver carbonate, and molecular sieves at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir in the dark (wrap the flask in aluminum foil) for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1 v/v).
-
Expected TLC Profile:
-
Starting Glycosyl Halide: Usually has a high Rf.
-
Product (Propyl tetra-O-acetyl-β-D-glucopyranoside): Will have a lower Rf than the starting halide.
-
Orthoester: Will typically have a slightly higher Rf than the desired product.
-
Glycal: Will have a very high Rf, often close to the solvent front.
-
Hydrolyzed Sugar: Will be a very polar spot near the baseline.
-
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the glycosyl halide on TLC), dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired glycoside from any byproducts.
-
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the role of the silver salt in the reaction?
The silver salt, typically silver carbonate or silver oxide, acts as a halide scavenger.[7] It coordinates to the halogen atom of the glycosyl halide, facilitating its departure and promoting the formation of the key oxocarbenium ion intermediate, which is then attacked by the alcohol.
Q6: Why is it important to perform the reaction in the dark?
Silver salts, particularly silver oxide and silver carbonate, can be light-sensitive and may decompose to form elemental silver, which can appear as a black precipitate. Performing the reaction in the dark helps to maintain the integrity and reactivity of the promoter throughout the course of the reaction.
Q7: Can I use other alcohols with this protocol?
Yes, this protocol can be adapted for other primary and secondary alcohols. However, the reactivity of the alcohol will influence the reaction time and the potential for side reactions. Sterically hindered alcohols may require longer reaction times or more forcing conditions.
Q8: My NMR spectrum of a byproduct shows a characteristic signal around 1.2-1.5 ppm (a singlet for the methyl group of the orthoester) and anomeric proton signal around 5.5-6.0 ppm. What is it?
These are characteristic signals for a 1,2-orthoester byproduct. The upfield singlet corresponds to the methyl group of the newly formed orthoester moiety, and the anomeric proton signal is typically shifted downfield compared to the desired β-glycoside.
Q9: How can I confirm the stereochemistry of my final product?
For pyranose-based glycosides, the stereochemistry of the anomeric center can often be determined by ¹H NMR spectroscopy. For β-glycosides, the coupling constant between the anomeric proton (H-1) and the axial proton at C-2 (H-2) is typically large (J = 7-9 Hz) due to their trans-diaxial relationship. For α-glycosides, this coupling constant is smaller (J = 3-4 Hz).
References
- Garegg, P. J., & Norberg, T. (1979). The Koenigs-Knorr reaction. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 33, 116-118.
- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
-
Mastering Glycosylation: The Essential Role of Silver Carbonate in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Koenigs knorr reaction and mechanism. (2018, April 2). Share & Discover Knowledge on SlideShare. [Link]
-
Demchenko, A. V., & Singh, Y. (2019). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal, 25(6), 1461-1465. [Link]
-
Koenigs-Knorr reaction. (n.d.). chemeurope.com. Retrieved from [Link]
-
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2011). Molecules, 16(5), 3948-3959. [Link]
-
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2011). Molecules, 16(5), 3948-3959. [Link]
-
Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. (2016). Carbohydrate research, 429, 43-55. [Link]
- Hudson, C. S., & Dale, J. K. (1915). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Journal of the American Chemical Society, 37(6), 1264-1270.
-
Garegg, P. J., Konradsson, P., Kvarnström, I., Norberg, T., Svensson, S. C. T., & Wigilius, B. (1985). Studies on Koenigs-Knorr Glycosidations. Acta Chemica Scandinavica, 39b, 569-577. [Link]
- Isbell, H. S., & Frush, H. L. (1940). Mechanisms for the formation of acetylglycosides and orthoesters from acetylglycosyl halides. Journal of Research of the National Bureau of Standards, 24(2), 125-151.
Sources
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 7. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preventing degradation of Propyl beta-D-glucopyranoside during storage
Technical Support Center: Propyl -D-glucopyranoside Stability & Storage
Current Status: Operational Topic: Preventing Degradation & Troubleshooting Storage Issues Applicable For: CAS 3198-49-0 (and related short-chain alkyl glucosides)
Core Technical Analysis: The Vulnerability Profile
To prevent degradation, you must first understand the mechanism of failure. Propyl
While generally robust, this molecule has three specific weaknesses:
-
Acid-Catalyzed Hydrolysis: The acetal oxygen is protonated in acidic conditions, leading to bond cleavage. This releases Glucose and Propanol.
-
Hygroscopicity: The hydroxyl groups on the glucose ring avidly attract atmospheric moisture, facilitating hydrolysis and microbial growth.
-
Microbial Consumption: As a glucose derivative, it is a prime carbon source for bacteria and fungi in aqueous solution.
Troubleshooting Guides & FAQs
Section A: Chemical Stability (Hydrolysis & pH)
Q: My solution has shifted pH over time. Is the compound degrading? A: Likely, yes. A downward pH shift often indicates microbial contamination (producing acidic metabolites) or the presence of trace acidic impurities catalyzing hydrolysis.
-
The Mechanism: Hydrolysis of the glycosidic bond is first-order with respect to hydronium ion concentration [
] . Even a drop from pH 7 to pH 5 increases the degradation rate significantly. -
Corrective Action: Always buffer aqueous solutions. A citrate or phosphate buffer at pH 7.0 - 8.0 provides the highest stability window. Avoid unbuffered water for storage >24 hours.
Q: Can I autoclave Propyl
-
Reasoning: High temperature (
C) combined with water drastically accelerates the hydrolysis rate constant ( ). Even at neutral pH, the thermal energy is sufficient to cleave the glycosidic bond. -
Protocol: Sterilize by filtration using a 0.22
m PES or PVDF membrane .
Section B: Physical Stability & Storage
Q: The powder has clumped into a solid block. Is it still usable? A: The clumping indicates moisture absorption (hygroscopicity) .
-
Risk Assessment: If the color is unchanged (white/colorless), the chemical purity may still be acceptable (>95%), but the water content has increased. This affects weighing accuracy.
-
Recovery: Do not heat to dry. Dissolve the entire clump in a known volume of solvent to create a stock solution, then verify concentration via Refractive Index (RI) or HPLC.
-
Prevention: Store solid material in a desiccator at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q: Why do you recommend -20°C storage if it's stable at room temperature? A: While chemically stable at 25°C in solid form, -20°C "pauses" the kinetics of potential hydrolysis from trace moisture and completely arrests microbial growth. It is a risk-mitigation strategy for high-value standards.
Section C: Biological Stability[1]
Q: My stock solution is cloudy. Can I filter it and use it? A: No. Discard immediately.
-
Diagnosis: Cloudiness in alkyl glucoside solutions is the hallmark of microbial growth (biofilm formation).
-
Why filtering fails: Bacteria release enzymes (
-glucosidases) into the media. Even if you filter out the bacteria, the enzymes remain active and will continue to degrade your molecule into glucose and propanol.
Visualization: Degradation Pathways[2][3]
The following diagram illustrates the primary degradation mechanism (Acid Hydrolysis) and the decision logic for troubleshooting.
Figure 1: Mechanistic pathway of Propyl
Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: Create a 100 mM stock solution stable for >6 months.
-
Weighing: Weigh the Propyl
-D-glucopyranoside rapidly to minimize moisture uptake. -
Solvent Choice: Use Milli-Q water buffered with 10 mM Sodium Citrate (pH 7.0) .
-
Why Citrate? It suppresses pH shifts and has mild antimicrobial properties compared to phosphate.
-
-
Dissolution: Vortex until clear. Do not sonicate extensively (heat generation).
-
Sterilization: Filter through a 0.22
m PVDF syringe filter into a sterile cryovial. -
Storage: Aliquot into single-use volumes (e.g., 1 mL) and freeze at -20°C . Avoid freeze-thaw cycles.
Protocol B: QC Check via HPLC-ELSD
Objective: Verify purity and detect glucose hydrolysis product. Note: UV detection is ineffective due to lack of chromophores.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 0-2 min: 5% B (Isocratic); 2-10 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) |
| Pass Criteria | Single peak >98% area. Absence of early-eluting Glucose peak. |
References
-
Mechanism of Glycoside Hydrolysis: Wolfenden, R., et al. (1998). "Affinities of transition state analogs for the active sites of glycosidases." Journal of the American Chemical Society. This paper details the transition states of glycosidic bond cleavage, relevant to the acid-catalyzed degradation discussed above.
-
Alkyl Glucoside Stability & Synthesis: Rather, M. Y., & Mishra, S. (2013). "Beta-glucosidase catalyzed synthesis of octyl-beta-D-glucopyranoside." Detailed kinetics of alkyl glucoside synthesis and reverse hydrolysis.
-
General Storage of Carbohydrates: Sigma-Aldrich (Merck). "Product Information Sheet: n-Octyl-beta-D-glucopyranoside." (Used as a proxy for Propyl analog regarding general handling of non-ionic alkyl glucosides).
-
Microbial Degradation of Alkyl Glucosides: Jurado, E., et al. (2011). "Biodegradation of alkyl polyglucosides." Chemosphere. Explains the rapid enzymatic breakdown of these surfactants in aqueous environments.
troubleshooting unexpected results in Propyl beta-D-glucopyranoside experiments
Welcome to the technical support center for Propyl β-D-glucopyranoside (CAS 34384-77-5). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected results encountered during synthesis, purification, characterization, and application of this versatile alkyl glucoside. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical and biological principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users.
Q1: My β-glucosidase activity assay shows significantly lower or no activity when using a new batch of Propyl β-D-glucopyranoside. What is the likely cause?
A1: This is a classic batch-to-batch variability issue, often stemming from purity. The primary suspects are:
-
Residual Solvents or Reactants: Impurities from the synthesis, such as acetone or propanol, can interfere with enzyme activity.[1]
-
Incorrect Anomer: You may have the α-anomer instead of the desired β-anomer. Most β-glucosidases are highly specific and will not hydrolyze the α-linkage.[2]
-
Degradation: The compound may have hydrolyzed due to improper storage (e.g., exposure to acidic or basic conditions).[3]
-
Ionic Impurities: Contamination with ionic compounds can alter the pH or ionic strength of your assay buffer, affecting enzyme kinetics.[4][5]
Actionable Advice: Before use, validate every new batch. A simple Quality Control workflow is essential. Refer to Protocol 1: QC Workflow for Propyl β-D-glucopyranoside for a step-by-step guide.
Q2: The final yield of my Propyl β-D-glucopyranoside synthesis is consistently low. How can I improve it?
A2: Low yields in glycosylation reactions are common and can be traced back to several factors.[6] The key is to control the reaction conditions meticulously:
-
Glycosyl Donor/Acceptor Reactivity: The reactivity of your glycosyl donor (e.g., acetobromoglucose) and acceptor (propanol) must be balanced.[6]
-
Protecting Groups: Incomplete protection or undesired deprotection of the glucose hydroxyl groups can lead to side reactions. The use of an acetyl group at the C-2 position is crucial for directing β-selectivity through neighboring-group participation.[7]
-
Reaction Stoichiometry & Conditions: Sub-optimal molar ratios of acceptor to donor, incorrect temperature, or inappropriate solvent can all reduce yield.[6][8] Enzymatic synthesis methods are also highly dependent on parameters like pH, temperature, and solvent.[8]
Actionable Advice: Re-evaluate your synthetic strategy. Ensure your starting materials are pure and dry. Titrate the molar ratio of propanol and consider adjusting the temperature. For a deeper dive, see Guide 1: Synthesis & Purification .
Q3: My NMR spectrum shows more peaks than expected. What are they?
A3: Unexpected peaks typically indicate impurities or isomeric mixtures. Common culprits include:
-
α-Anomer: The presence of Propyl α-D-glucopyranoside is a frequent issue. The anomeric proton (H-1) of the β-isomer typically appears at a different chemical shift than the α-isomer.
-
Unreacted Starting Material: You may see peaks corresponding to the protected glucose starting material (e.g., tetra-O-acetyl-β-D-glucopyranose).[9]
-
Solvents: Residual solvents from purification (e.g., ethyl acetate, methanol, dichloromethane) are very common.[10]
Actionable Advice: Compare your spectrum against a reference. See Table 1 for typical chemical shifts. If you suspect the α-anomer, careful column chromatography may be required for separation.[10]
Q4: My compound appears to be unstable in my aqueous buffer. Is this expected?
A4: Propyl β-D-glucopyranoside is generally stable under neutral pH and standard storage conditions.[11][12] However, the glycosidic bond is susceptible to hydrolysis under strongly acidic or basic conditions, which will break it down into glucose and propanol.[3][13] The rate of hydrolysis is dependent on pH and temperature.
Actionable Advice: Prepare solutions fresh for your experiments. If you must store solutions, flash-freeze them at -20°C or -80°C in a neutral buffer (pH 6.0-7.5). Avoid prolonged storage at room temperature, especially in acidic or alkaline buffers.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Synthesis & Purification Issues
Achieving high purity and yield requires careful control over the glycosylation reaction and subsequent purification.
-
Problem: Predominance of the α-Anomer or Mixed Anomers.
-
Causality: The stereochemical outcome of a glycosylation reaction is highly sensitive to the solvent, temperature, and the nature of the protecting group at the C-2 position of the glycosyl donor.[6] A non-participating protecting group at C-2 will often lead to a mixture of anomers or favor the alpha anomer.
-
Solution: Use a glycosyl donor with a participating group at C-2, such as an acetyl group. The acetyl group forms a cyclic intermediate that blocks the alpha-face, forcing the incoming alcohol (propanol) to attack from the beta-face, resulting in the desired β-glucoside.[7] Koenigs-Knorr or related reactions using these donors are standard.[14]
-
-
Problem: Difficult Purification and Contamination.
-
Causality: Alkyl glucosides can exhibit surfactant-like properties, which may lead to aggregation or difficult separation from non-polar impurities during chromatography.[15][16] Furthermore, commercial detergents of this class are often contaminated with UV-absorbing or ionic compounds.[4][5]
-
Solution:
-
Chromatography: Silica gel column chromatography is the standard method.[10] Use a gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate or methanol to separate the product from less polar starting materials and side products.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective final purification step.[14]
-
Ionic Impurity Removal: For persistent ionic impurities, passing the compound through a mixed-bed ion-exchange resin can be effective, a technique proven for the related octyl β-D-glucopyranoside.[4][5]
-
-
Guide 2: Analytical & Characterization Challenges
Confirming the identity and purity of your compound is non-negotiable.
-
Problem: Ambiguous NMR Spectra.
-
Causality: Poorly resolved peaks or unexpected chemical shifts can arise from sample aggregation, incorrect solvent choice, or the presence of paramagnetic impurities. The choice of NMR solvent can significantly alter chemical shifts.[17]
-
Solution:
-
Solvent Choice: Record spectra in a standard solvent like D₂O, Methanol-d₄, or DMSO-d₆ and compare to literature values.
-
Purity Check: Run a simple TLC to visually assess purity before committing to NMR.[10]
-
Reference Data: Use established data as a reference. While specific data for the propyl derivative is sparse, the patterns are predictable from related compounds.
-
-
| Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (Illustrative) |
| Assignment |
| H-1 (Anomeric) |
| H-2 |
| H-3 |
| H-4 |
| H-5 |
| H-6a, H-6b |
| Propyl-CH₂-O |
| Propyl-CH₂ |
| Propyl-CH₃ |
| Note: These are approximate values. Actual shifts can vary based on solvent, concentration, and temperature. Data is extrapolated based on principles from flavonoid and glucoside NMR analysis.[17][18] |
-
Problem: Inconsistent Mass Spectrometry Results.
-
Causality: Propyl β-D-glucopyranoside (MW: 222.24 g/mol ) is a small, non-volatile molecule.[19] It may not ionize efficiently with all techniques. Adduct formation (e.g., with Na⁺ or K⁺) is common.
-
Solution:
-
Ionization Technique: Electrospray Ionization (ESI) is generally preferred. Look for the [M+Na]⁺ or [M+H]⁺ adducts in positive mode or [M-H]⁻ in negative mode.[20]
-
Fragmentation: Tandem MS (MS/MS) can confirm the structure. Expect to see a characteristic loss of the propyl group or fragmentation of the glucose ring.
-
-
Guide 3: Troubleshooting Enzyme Assays
Propyl β-D-glucopyranoside can be a substrate for β-glucosidases or an inhibitor for other glycosidases.[3][21]
-
Problem: High Background Signal or Assay Interference.
-
Causality: If using a chromogenic or fluorogenic assay to detect glucose release, impurities in your compound might absorb at the same wavelength or quench the signal. For example, UV-absorbing impurities are a known issue in related commercial detergents.[4][5]
-
Solution: Always run a "no enzyme" control containing your compound at the final assay concentration. This will reveal any intrinsic signal from the compound or its impurities.
-
-
Problem: Non-Linear Reaction Progress Curves.
-
Causality: If the reaction rate decreases over time, this could indicate:
-
Substrate Depletion: The enzyme has consumed a significant portion of the substrate.
-
Product Inhibition: The released glucose is inhibiting the β-glucosidase. This is a well-documented phenomenon for this class of enzymes.[22]
-
Enzyme Instability: The enzyme is not stable under the assay conditions.
-
-
Solution: Measure only the initial velocity of the reaction, where the relationship between product formation and time is linear. If product inhibition is suspected, perform experiments at varying initial substrate concentrations to characterize the inhibition kinetics.
-
| Table 2: Troubleshooting Summary for β-Glucosidase Assays |
| Symptom |
| No/Low Activity |
| High Background |
| Non-Linear Kinetics |
| Poor Reproducibility |
Section 3: Protocols & Workflows
Protocol 1: QC Workflow for Propyl β-D-glucopyranoside
This protocol provides a self-validating system to ensure the quality of your compound before experimental use.
Caption: Quality Control (QC) workflow for validating a new batch.
Steps:
-
Thin-Layer Chromatography (TLC): Dissolve a small amount in methanol. Spot on a silica plate and elute with 7:3 Ethyl Acetate:Hexane. A pure compound should yield a single, well-defined spot.[10]
-
¹H NMR Spectroscopy: Dissolve 5-10 mg in a suitable deuterated solvent (e.g., D₂O). Acquire a ¹H NMR spectrum. Verify the characteristic peaks (see Table 1) and confirm the absence of significant impurities. The coupling constant of the anomeric proton (H-1) can help confirm the β-configuration (typically J ≈ 7-8 Hz).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). Analyze using a C18 column. The chromatogram should show a single major peak (>95% area), and the mass spectrum should confirm the expected mass (m/z 223.1 for [M+H]⁺ or 245.1 for [M+Na]⁺).[20][23]
-
Functional Assay: Perform a standard β-glucosidase activity assay and compare the results to a previously validated batch or a standard substrate like p-Nitrophenyl-β-D-glucopyranoside (pNPG).[24][25]
Protocol 2: Standard β-Glucosidase Activity Assay
This protocol uses a coupled enzyme assay to detect glucose released from the hydrolysis of Propyl β-D-glucopyranoside.
Caption: Enzymatic pathway for Propyl β-D-glucopyranoside hydrolysis and detection.
Materials:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.
-
Propyl β-D-glucopyranoside stock: 100 mM in Assay Buffer.
-
β-Glucosidase (from almonds, for example).
-
Glucose Assay Kit (containing Hexokinase, G6PDH, ATP, and NADP⁺).
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each well, add:
-
50 µL Assay Buffer.
-
10 µL of Propyl β-D-glucopyranoside solution (for a final concentration of 10 mM, adjust as needed).
-
20 µL of water (or inhibitor solution).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of β-glucosidase solution.
-
Incubate at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by heating the plate to 95°C for 5 minutes.
-
Cool to room temperature.
-
Add 100 µL of the Glucose Assay Reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Read the absorbance at 340 nm.
-
Quantify the amount of glucose produced using a standard curve.
References
-
Sprenger, M., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Lorz, H. U., et al. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]
-
Ebeler, S. E., et al. (2000). Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Journal of Chromatography A. Retrieved from [Link]
-
Barman, A., et al. (2019). Probing the Effect of Glucose on the Activity and Stability of β-Glucosidase: An All-Atom Molecular Dynamics Simulation Investigation. ACS Omega. Retrieved from [Link]
-
Pereira, C. L., et al. (2010). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. NIH Public Access. Retrieved from [Link]
-
PubChem. (n.d.). Propyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 44 questions with answers in BETA-GLUCOSIDASE. Retrieved from [Link]
-
Singh, A., et al. (2012). Strategy for purification of aggregation prone β-glucosidases from the cell wall of yeast: a preparative scale approach. Protein Expression and Purification. Retrieved from [Link]
-
Matsubara, K., et al. (2004). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Chiba, S., et al. (1983). Hydrolysis of beta-D-glucopyranosyl fluoride to alpha-D-glucose catalyzed by Aspergillus niger alpha-D-glucosidase. The Journal of Biochemistry. Retrieved from [Link]
-
Kayastha, E., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Glucosidase catalyzed synthesis of alkyl glucosides. Retrieved from [Link]
-
Martin, A. D., et al. (2001). Influence of preparation procedure on polymer composition: synthesis and characterisation of polymethacrylates bearing β-D-glucopyranoside and β-D-galactopyranoside residues. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Napolitano, J. G., et al. (2020). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: n-Octyl-β-D-glucopyranoside (OGP). Retrieved from [Link]
-
Wrodnigg, T. M., et al. (2013). Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E. Retrieved from [Link]
-
MDPI. (2022). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. MDPI. Retrieved from [Link]
-
Guo, Z., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). octyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
Sartorius. (n.d.). Excellence in Peptide and Oligonucleotide Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR stacked spectra of PTX, methyl α-D-glucopyranoside.... Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet: Octyl Beta Glucoside. Retrieved from [Link]
-
PubMed. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]
-
Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]
-
ScienceDirect. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetone. Retrieved from [Link]
-
Royal Society Publishing. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
PubChem. (n.d.). phenyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
MPESB. (2024). MPESB 2024 Exam Paper. Retrieved from [Link]
-
Wikipedia. (n.d.). Methionine. Retrieved from [Link]
Sources
- 1. Acetone - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of beta-D-glucopyranosyl fluoride to alpha-D-glucose catalyzed by Aspergillus niger alpha-D-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of preparation procedure on polymer composition: synthesis and characterisation of polymethacrylates bearing β-D-glucopyranoside and β-D-galactopyranoside residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. dcx0p3on5z8dw.cloudfront.net [dcx0p3on5z8dw.cloudfront.net]
- 14. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Propyl beta-D-glucopyranoside | C9H18O6 | CID 14393376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Isopropyl beta-D-glucopyranoside - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
how to confirm the anomeric configuration of synthesized Propyl beta-D-glucopyranoside
Technical Support Center: Anomeric Configuration of Propyl -D-Glucopyranoside
Topic: Confirmation of Anomeric Configuration for Synthesized Propyl
Executive Summary
In the synthesis of alkyl glycosides, specifically Propyl
This guide provides a multi-tiered validation protocol to distinguish the desired
Module 1: The Gold Standard – H NMR Spectroscopy
The most reliable method for determining the anomeric configuration of glucopyranosides is the analysis of the vicinal coupling constant (
The Mechanistic Logic (Karplus Relation)
The magnitude of the coupling constant depends on the dihedral angle (
-
-Anomer: H1 and H2 are in a trans-diaxial relationship (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[1] According to the Karplus equation, this results in a large coupling constant ( Hz) . -
-Anomer: H1 is equatorial and H2 is axial, creating a cis-equatorial-axial relationship (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[1] This results in a small coupling constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Hz) .[1]
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized glycoside in 0.6 mL of D
O or Methanol- (MeOD).-
Note: D
O is preferred to eliminate hydroxyl proton coupling, simplifying the spectrum.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Acquisition: Acquire a standard
H NMR spectrum (minimum 400 MHz recommended for clear resolution of multiplets). -
Analysis: Locate the anomeric proton signal.
Data Summary Table
| Feature | Propyl | Propyl |
| H1 Chemical Shift ( | ~4.3 – 4.5 ppm (Upfield) | ~5.1 – 5.2 ppm (Downfield) |
| Coupling Constant ( | 7.8 – 8.0 Hz (Large) | 3.5 – 4.0 Hz (Small) |
| H1-H2 Geometry | trans-diaxial | cis-equatorial/axial |
Module 2: Advanced Verification (2D NMR & C)
If signal overlap obscures the
NOESY/ROESY (Spatial Correlation)
Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å).[1][2]
-
-Anomer: H1, H3, and H5 are all on the same face (axial) of the pyranose ring. You will see strong NOE correlations between H1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> H3 and H1 H5 . -
-Anomer: H1 is equatorial.[1] It is spatially distant from H3 and H5.[1] No strong correlations will be observed between H1 and H3/H5; instead, H1 may correlate with H2.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
C NMR & Gated Decoupling
The chemical shift and heteronuclear coupling of the anomeric carbon (C1) are diagnostic.[2]
-
Chemical Shift: The C1 signal for the
-anomer typically appears downfield ( ppm) compared to the -anomer ( ppm).[1] -
Coupling: In a gated-decoupled
C spectrum (which retains C-H splitting):
Visualization of Logic Flow
Figure 1: Decision tree for confirming anomeric configuration via NMR.
Module 3: Functional & Physical Validation
While NMR is definitive, these secondary methods provide rapid confirmation of bulk purity and bio-identity.[2]
Enzymatic Hydrolysis Assay
Glycoside hydrolases are highly stereospecific. This test confirms the functional identity of the bond.
-
Reagent:
-Glucosidase (e.g., from Almonds/Emulsin or Thermotoga maritima).[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Protocol:
-
Result:
Optical Rotation (Hudson's Isorotation Rules)
Hudson's rules state that the
-
Propyl
-D-glucopyranoside: Specific rotation is typically negative (approx. to in H O).[1] -
Propyl
-D-glucopyranoside: Specific rotationngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> is strongly positive (approx. or higher).[1] -
Note: Ensure the sample is chemically pure before using this method, as unreacted glucose can skew results.[2]
Troubleshooting & FAQs
Q1: My H1 signal is a triplet, not a doublet. What happened?
-
Diagnosis: This is likely due to virtual coupling or overlap with the solvent signal if using non-deuterated solvents.
-
Solution: Ensure the sample is dry and use 99.9% D
O. If the triplet persists, check if you have accidentally synthesized the propyl-glycoside where the protons of the propyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) are coupling to H1, though this is rare for H1 (usually H1 only couples to H2). More likely, you are seeing the overlap ofngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> and signals if the resolution is low.
Q2: The coupling constant is ~6.0 Hz. Is it a mixture?
-
Diagnosis: Intermediate coupling constants often indicate a distortion of the pyranose chair conformation (
) or a mixture of anomers.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solution: Run a J-resolved NMR experiment to decouple chemical shift from J-coupling. Also, check for the presence of conformational impurities (e.g., skew-boat forms) which can occur with bulky protecting groups, though unlikely with simple propyl glucoside.[2]
Q3: Can I use HPLC to separate the anomers?
-
Answer: Yes.
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> anomers have different retention times on Reverse Phase (C18) columns.[1] -
Guidance: The
-anomer is generally more polar and may elute slightly earlier or later depending on the specific mobile phase, but they are separable. Use a shallow gradient (e.g., 5% to 20% ACN in Water).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Gated Decoupling and J-Coupling: Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma.[1] Link
-
Karplus Equation & Glucose NMR: Glucose Anomers and NMR Analysis. Magritek.[1] Link
-
Enzymatic Specificity: Hydrolysis of aryl beta-D-glucopyranosides... by an induced beta-D-glucosidase. PubMed.[1] Link
-
Physical Properties: Propyl beta-D-glucopyranoside Structure and Properties. PubChem.[1] Link
-
General NMR Data: 1H NMR Chemical Shifts and Coupling Constants. Organic Chemistry Data.[1][4][5] Link
Sources
- 1. beta-D-Glucopyranoside, (3beta,25R)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1->4))- | C51H84O22 | CID 500375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. proteopedia.org [proteopedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
reducing background signal in assays using Propyl beta-D-glucopyranoside
Technical Support Center: Background Reduction with Propyl -D-glucopyranoside[1]
Product Category: Non-Ionic Detergents / Hydrotropes Application: Assay Optimization, Signal-to-Noise Enhancement, Reagent Stabilization Target Audience: Assay Developers, Protein Chemists, High-Throughput Screening (HTS) Engineers
Core Technical Overview
What is Propyl
Why use it for Background Reduction? High background in assays (ELISA, TR-FRET, SPR) often stems from:
-
Non-Specific Binding (NSB): Hydrophobic adsorption of antibodies or dyes to the plate surface.[1]
-
Reagent Aggregation: Fluorophores or enzymes precipitating out of solution, creating "hot spots."[1]
-
Detergent Artifacts: Common detergents (Tween-20, Triton X-100) can contain peroxides (oxidizing signal) or strip coated capture proteins.[1]
P
Mechanism of Action
The following diagram illustrates how Propyl
Caption: Comparative mechanism of background reduction. P
Troubleshooting Guide & FAQs
Scenario A: High Background in Fluorescence Assays (Small Molecule Screening)
Issue: You observe high fluorescence background in negative controls, likely due to the fluorophore aggregating or sticking to the microplate walls. Diagnosis: Standard detergents (Tween) are effectively forming micelles that trap the fluorophore, or they are insufficient to solubilize the hydrophobic dye.
Q: How do I use P
-
Protocol: Add Propyl
-D-glucopyranoside to your assay buffer at a concentration of 0.1% to 0.5% (w/v) . -
Why: Its short chain prevents the formation of large micelles that scatter light or trap fluorophores, while the glucose headgroup increases water compatibility of the dye.
Scenario B: "Edge Effect" and Signal Drift in ELISA
Issue: Wells on the edge of the plate show higher background, or signal increases over time in blank wells. Diagnosis: This is often caused by protein denaturation at the air-liquid interface or evaporation concentrating the blocking buffer, leading to precipitation.
Q: Can Propyl Glucoside replace Tween-20 in wash buffers? A: Yes, and often with better results for labile proteins.[1]
-
Protocol: Replace 0.05% Tween-20 with 0.1% - 0.2% Propyl
-D-glucopyranoside in your PBS/TBS wash buffer. -
Why: P
G does not contain ether linkages (found in Tween), which are prone to auto-oxidation.[1] Oxidized detergents can react with HRP substrates (TMB), causing false positives.[1] P G is chemically stable and non-oxidizing [1].[1]
Scenario C: Cell-Based Assay Interference
Issue: You are using P
Q: Is P
-
Action: If your assay measures glucose metabolism or involves glucose transporters (GLUT), P
G may interfere.[1] Titrate down to <0.05% or switch to a non-carbohydrate hydrotrope for these specific physiological targets.
Experimental Protocols
Protocol 1: Preparation of "Low-Noise" Assay Buffer
Use this buffer for diluting detection antibodies or fluorophores to minimize aggregation-based background.[1]
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA), Fatty Acid Free
-
Propyl
-D-glucopyranoside (High Purity)[1]
Procedure:
-
Base: Start with 100 mL of PBS.
-
Carrier Protein: Add 0.1 g BSA (0.1% w/v). Note: BSA provides a protein scaffold; P
G protects it. -
Detergent Addition: Add 200 mg Propyl
-D-glucopyranoside (0.2% w/v). -
Mixing: Vortex or stir gently. Unlike SDS or Tween, P
G does not foam excessively, making it easier to handle in automated liquid handlers. -
Filtration: Filter through a 0.22
m filter.[1] P G viscosity is low, facilitating easy filtration.[1]
Protocol 2: Comparative Stability Data (Simulated)
The table below highlights why P
| Feature | Polysorbate 20 (Tween-20) | Propyl | Impact on Background |
| Chemical Class | Polyoxyethylene Sorbitan | Alkyl Glucoside | P |
| Peroxide Formation | High (Auto-oxidation) | Negligible | Peroxides in Tween turn TMB blue (False Positive).[1] |
| CMC | ~0.06 mM (Low) | >100 mM (High) | High CMC prevents sequestration of hydrophobic analytes.[1] |
| Protein Stripping | Moderate to High | Low | P |
| UV Absorbance | Absorbs <280nm (if impure) | Transparent | Lower background in UV-based quantification.[1] |
References
-
Maggio, E. T. (2016).[1][2] Alkyl Mono- and Diglucosides: Highly Effective, Nonionic Surfactant Replacements for Polysorbates in Biotherapeutics. BioProcess International.[1] Link
-
Koeltzow, D. E., & Urfer, A. D. (1984).[1] Preparation and properties of pure alkyl glucosides, maltosides and maltooligosaccharides. Journal of the American Oil Chemists' Society.[1] Link[1]
-
Bogdanowicz, P., et al. (2011).[1] The role of alkyl glucosides in the solubilization of hydrophobic compounds. Journal of Surfactants and Detergents. Link
-
Herman, R. A., et al. (2008).[1] Optical interference in ELISA assays caused by polysorbate 80 oxidation. Analytical Biochemistry. Link(Cited to support the "Peroxide Formation" contrast in Protocol 2).
optimization of reaction conditions for the Koenigs-Knorr synthesis
Ticket ID: KK-OPT-2024-X Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Introduction: Beyond the Textbook
Welcome to the Advanced Optimization Guide for the Koenigs-Knorr reaction. While this reaction dates back to 1901, it remains a workhorse in glycoscience. However, the "classic" conditions (Ag₂CO₃) often fail with complex substrates due to low reactivity or poor stereocontrol.
This guide treats your synthesis as a system to be debugged. We move beyond simple recipes to the causality of the reaction: balancing the reactivity of the glycosyl donor, the nucleophilicity of the acceptor, and the specific influence of the promoter system.
Module 1: Stereoselectivity Control (The Alpha/Beta Problem)
User Issue: "I am getting a mixture of anomers, or the wrong stereochemistry entirely."
The Mechanic: Neighboring Group Participation (NGP) vs. Solvent Effects
Stereoselectivity in Koenigs-Knorr is rarely random; it is dictated by the substituent at C-2 and the solvent shell.
1. The C-2 Substituent Rule (Anchimeric Assistance)
If you require a 1,2-trans glycoside (e.g.,
-
Mechanism: Upon halide abstraction, the C-2 carbonyl oxygen attacks the anomeric center, forming a cyclic acyloxonium (dioxolenium) ion. This blocks the cis face, forcing the alcohol to attack from the trans side [1, 2].
-
Troubleshooting: If you have a C-2 ester and still see mixtures, your promoter may be too acidic (AgOTf), causing the acyloxonium to open prematurely, or you are forming an orthoester byproduct (see Module 3).
2. The Solvent Effect (The Nitrile Effect)
If you have a non-participating group at C-2 (e.g., benzyl ether) and need
-
Acetonitrile (
): Favors -glycosides .-
Reason: The solvent acts as a transient nucleophile, attacking the oxocarbenium ion to form an
-nitrilium ion intermediate. This blocks the -face, forcing the acceptor to attack from the -face [3].
-
-
Ether (
): Favors -glycosides .-
Reason: Ethers stabilize the oxocarbenium ion but do not form a rigid blocking intermediate, often allowing the thermodynamic anomeric effect to dominate (favoring
) [4].
-
Visualization: Stereoselectivity Decision Tree
Caption: Logic flow for selecting protecting groups and solvents to control anomeric selectivity.
Module 2: Promoter Optimization (The "No Reaction" Ticket)
User Issue: "My starting material is unconsumed after 24 hours," or "The reaction is too violent/messy."
The choice of promoter dictates the reaction rate. The classic Ag₂CO₃ is often too mild for disarmed (electron-poor) donors.
Promoter Hierarchy & Selection Guide
| Promoter System | Reactivity | Acidity | Best Use Case | Notes |
| Ag₂CO₃ / Ag₂O | Low | Basic/Mild | Reactive halides (e.g., bromides with benzyl groups). | Acts as its own acid scavenger. Slow. often requires days. |
| Hg(CN)₂ / HgBr₂ | Medium | Neutral | "Helferich Modification."[1] Good for chlorides and moderately deactivated donors. | Toxic. Soluble in organic solvents, creating homogeneous conditions [5]. |
| AgOTf (Silver Triflate) | Very High | Acidic | Deactivated donors (e.g., per-benzoylated). Sterically hindered acceptors. | Strictly Anhydrous. Requires acid scavenger (TTBP or TMU) to prevent degradation [6]. |
| AgClO₄ | High | Neutral | Fast reactions where Triflate is too harsh. | Explosion Hazard. Avoid if possible; AgOTf is usually a safer alternative. |
The "Silver Triflate" Protocol Upgrade
For modern drug development, AgOTf is the gold standard for difficult couplings.
-
Why it works: The triflate anion (
) is non-coordinating. This generates a highly electrophilic silver cation, stripping the halide instantly. -
The Risk: The byproduct is Triflic Acid (TfOH), which will hydrolyze your product or cleave protecting groups.
-
The Fix: You must add a non-nucleophilic base like Tetramethylurea (TMU) or 2,4,6-Tri-tert-butylpyrimidine (TTBP) to buffer the reaction.
Module 3: Troubleshooting Side Reactions
User Issue: "I see spots on TLC, but the NMR shows hydrolysis or elimination."
Hydrolysis (The OH-Donor)
-
Symptom: Recovery of the hemiacetal (donor-OH) instead of the glycoside.
-
Cause: Water competes effectively with the alcohol acceptor.
-
Fix:
-
Flame-dry all glassware.
-
Use Powdered 4Å Molecular Sieves . (Pellets are too slow; powder provides surface area).
-
Pro-Tip: Activate the donor/promoter with sieves for 30 mins before adding the acceptor.
-
Orthoester Formation
-
Symptom: A product with a characteristic NMR shift (C-1 signal shifted upfield) that rearranges to the glycoside with acid.
-
Cause: Attack of the alcohol on the central carbon of the acyloxonium ion rather than the anomeric carbon.
-
Fix: This is a kinetic trap. Rearrange it to the thermodynamic glycoside by adding a catalytic amount of Lewis acid (TMSOTf or BF₃·OEt₂) at the end of the reaction [7].
Elimination (Glycal Formation)[1]
-
Symptom: Loss of H-Br to form a double bond between C1 and C2.
-
Cause: Basic promoters (Ag₂CO₃) acting as bases rather than halophiles, especially at high temperatures.
-
Fix: Switch to a neutral/acidic promoter (AgOTf) and lower the temperature to -20°C or -40°C.
Visualization: Troubleshooting Workflow
Caption: Diagnostic flow for identifying and resolving common reaction byproducts.
Module 4: Standard Operating Procedure (Optimized)
Protocol: AgOTf-Promoted Glycosylation (High Reactivity Method)
-
Preparation:
-
Flame-dry a two-neck round-bottom flask under Argon/Nitrogen.
-
Add Powdered 4Å Molecular Sieves (100 wt% relative to donor).
-
-
Dissolution:
-
Dissolve Glycosyl Donor (1.0 equiv) and Acceptor (1.2–1.5 equiv) in anhydrous DCM (for general use) or Acetonitrile (for
-selectivity). -
Add Acid Scavenger: TTBP (2.0 equiv) or TMU .
-
Stir at Room Temp for 30 mins to ensure total dryness.
-
-
Activation:
-
Cool the mixture to -40°C (acetone/dry ice bath).
-
Crucial Step: Dissolve AgOTf (1.5 equiv) in a separate dry vial with Toluene/DCM and add it dropwise via syringe to the reaction mixture.
-
Why dropwise? Prevents local "hotspots" of concentration that lead to decomposition.
-
-
Monitoring:
-
Allow to warm slowly to 0°C. Monitor by TLC.
-
Reaction is usually complete within 1–4 hours.
-
-
Quenching:
-
Dilute with DCM.
-
Filter through a Celite pad to remove Silver salts and Sieves.
-
Wash filtrate with sat. NaHCO₃ and Brine.
-
References
-
Igarashi, K. (1977). The Koenigs-Knorr Reaction. Advances in Carbohydrate Chemistry and Biochemistry, 34, 243-283. Link
-
Lemieux, R. U., et al. (1975). Halide ion catalyzed glycosidation reactions. Journal of the American Chemical Society, 97(14), 4056-4062. Link[1]
-
Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides. Angewandte Chemie International Edition, 25(3), 212-235. Link[1]
-
Gervay, J., & Hadd, M. J. (1997). Anomeric Selectivity in the Koenigs-Knorr Reaction. Journal of Organic Chemistry, 62(20), 6961-6967. Link[1]
-
Helferich, B., & Zirner, J. (1962). Synthesis of Glycosides using Mercury Salts. Chemische Berichte, 95, 2604.[1]
-
Hanessian, S., & Banoub, J. (1977). Chemistry of the glycosidic linkage.[2][3][4][5][6][7][8][9][10] Preparation of 1,2-trans-glycosides. Carbohydrate Research, 53(1), C13-C16. Link
- Bochkov, A. F., & Kochetkov, N. K. (1975). Orthoesters in Glycoside Synthesis.
Sources
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparative analysis of alkyl chain length in beta-D-glucopyranosides on protein stability
Part 1: Executive Summary & Core Directive
The "Goldilocks" Principle of Membrane Protein Solubilization
In the extraction and stabilization of integral membrane proteins (IMPs), the alkyl chain length of
While the hydrophilic headgroup (glucose) dictates the non-ionic nature of the interaction, the hydrophobic tail length (C8 to C12) determines the Critical Micelle Concentration (CMC), micelle size, and the "harshness" of the detergent.
-
Short Chain (C8 - Octyl): High CMC, small micelles. Excellent for solubilization and dialysis but frequently destabilizing.
-
Medium Chain (C9/C10 - Nonyl/Decyl): The often-overlooked "sweet spot" offering moderate CMCs and improved stability profiles.
-
Long Chain (C12 - Dodecyl): Low CMC, stable micelles. Gentlest on proteins but operationally risky due to high Krafft temperatures (solubility limits) in cold-room environments, unlike its maltoside cousin (DDM).
This guide provides a technical comparison to help you select the optimal chain length, moving beyond trial-and-error to rational detergent selection.
Part 2: Technical Analysis & Mechanism
The Mechanistic Impact of Chain Length
The stability of a membrane protein in solution is governed by the detergent's ability to mimic the lipid bilayer without stripping away essential annular lipids or invading the protein's hydrophobic core.
-
CMC & Monomer Concentration: Shorter chains (C8) have high CMCs (~25 mM). This results in a high concentration of free detergent monomers. These monomers are small enough to penetrate protein crevices, disrupting intra-protein hydrophobic interactions and leading to unfolding.
-
Micelle Dynamics: Longer chains (C10, C12) form larger, more stable micelles with lower monomer concentrations. This creates a "softer" environment that encapsulates the hydrophobic transmembrane domain without aggressive intrusion.
-
The Krafft Point Trap: A critical, often missed parameter is the Krafft point —the temperature below which the detergent crystallizes.
-
C8 (OG): Low Krafft point (< 4°C). Safe for cold rooms.
-
C12 (Dodecyl-Glu): High Krafft point (~35-40°C). Warning: This detergent can precipitate at 4°C, ruining purification columns. Note: This is why Dodecyl-Maltoside (DDM) is preferred over Dodecyl-Glucoside; DDM has a low Krafft point.
-
Comparative Data Profile
The following table synthesizes physical properties and performance metrics for the glucopyranoside series.
| Property | Octyl (C8) | Nonyl (C9) | Decyl (C10) | Dodecyl (C12) |
| Abbreviation | OG / | NG | DG / | C12G |
| CMC (H2O) | ~20 - 25 mM | ~6.5 mM | ~2.2 mM | ~0.13 mM |
| Micelle MW | ~25 kDa | ~35 kDa | ~40 kDa | ~50+ kDa |
| Removal Ease | High (Dialysis) | Moderate | Low (Dilution/Chrom.) | Very Low (Bind/Elute) |
| Protein Stability | Low (Harsh) | Moderate | High | Very High |
| Solubilization | Aggressive | Moderate | Mild | Very Mild |
| Krafft Point | < 4°C | < 10°C | ~20-25°C | > 35°C (Risk) |
| Best Use Case | High-yield extraction; refolding; dialysis. | Crystallization screening. | Stabilizing labile proteins; NMR. | Not recommended for 4°C work (Use DDM). |
Expert Insight: If your protein precipitates in OG, do not jump straight to DDM. Decyl-
-D-glucopyranoside (C10) often provides the necessary stability boost without the removal difficulties or cold-solubility issues of C12 chains.
Part 3: Visualization of Logic & Workflows
Diagram 1: The Stability-Solubility Trade-off
This diagram illustrates the inverse relationship between chain length, CMC, and operational parameters.
Caption: Trade-offs in alkyl chain selection. C10 offers a balance, while C12 poses solubility risks despite high stability.
Diagram 2: Detergent Screening Workflow
A self-validating protocol for determining the optimal chain length for a new target protein.
Caption: Workflow to filter detergents based on yield and thermal stability (Tm).
Part 4: Experimental Protocol (Self-Validating)
Protocol: Differential Scanning Fluorimetry (nanoDSF) for Chain Length Screening
This protocol uses intrinsic tryptophan fluorescence to monitor protein unfolding in real-time. It is superior to static aggregation assays.
Materials:
-
Purified membrane protein (or crude solubilizate if GFP-tagged).
-
Detergent Stock Solutions (10% w/v): OG, NG, DG, C12G.
-
nanoDSF instrument (e.g., Prometheus) or qPCR machine (for CPM dye assay).
Step-by-Step Methodology:
-
Preparation: Dilute protein to ~0.5 mg/mL.
-
Exchange: If protein is in C12 (DDM), dilute 1:20 into buffers containing C8, C9, and C10 at concentrations 3x their CMC .
-
Validation: Ensure final residual DDM is < 0.01% to avoid mixed micelle artifacts.
-
-
Loading: Load capillaries/plate in triplicate for each chain length.
-
Ramping: Apply a thermal ramp from 20°C to 95°C at 1°C/min.
-
Data Analysis:
-
Record
(inflection point of F350/F330 ratio). -
Record
(scattering onset).
-
-
Selection Criteria:
-
Select the shortest chain length that maintains a
within 5°C of the maximal stability observed (usually C12). -
Why? Shorter chains allow for easier concentration, crystallization, and NMR spectra quality.
-
References
-
Properties of n-octyl-beta-D-glucopyranoside and its application to membrane proteins. Source: National Institutes of Health (PubMed)
-
Critical Micelle Concentration (CMC) and Properties of Alkyl Glucosides. Source: AAT Bioquest / Alfa Chemistry
-
Thermodynamics of Octyl-beta-D-glucopyranoside partitioning into lipid bilayers. Source: Biophysical Journal (via PMC)
-
High-throughput stability screening for detergent-solubilized membrane proteins. Source: Scientific Reports (Nature)
-
Solubilization of Membrane Proteins: A Practical Guide. Source: Sigma-Aldrich (Merck)
comparing the efficacy of Propyl beta-D-glucopyranoside with non-ionic detergents
Executive Summary
This guide provides a critical analysis of Propyl beta-D-glucopyranoside (PBG) , a short-chain alkyl glucoside (C3), contrasting its efficacy with standard non-ionic detergents such as Octyl beta-D-glucopyranoside (OG) and Dodecyl maltoside (DDM) .
Crucial Distinction: Researchers must categorize PBG not as a primary solubilizing detergent, but as a hydrotrope and co-solvent . Unlike its longer-chain homologs (C8-C12) which form stable micelles to extract membrane proteins, PBG functions by modifying solvent structure and reducing surface tension without forming thermodynamically stable micelles at physiological concentrations. Its primary utility lies in small molecule solubilization , crystallization additive screening , and transport inhibition , rather than membrane protein extraction.
Part 1: Physicochemical Architecture & Thermodynamic Niche
The efficacy of alkyl glucosides is strictly governed by the alkyl chain length. The transition from Propyl (C3) to Octyl (C8) represents a phase shift from hydrotropy to micellization .
Table 1: Comparative Physicochemical Profile
| Feature | Propyl | Octyl | Dodecyl |
| Chain Length | C3 (Propyl) | C8 (Octyl) | C12 (Dodecyl) |
| Primary Class | Hydrotrope / Co-solvent | Detergent (Micellar) | Detergent (Micellar) |
| CMC (mM) | > 1000 mM (Est.)* | ~19–25 mM | ~0.17 mM |
| Micelle Stability | Negligible / Unstable | Moderate (Dynamic) | High (Stable) |
| Solubilization Power | None (for lipid bilayers) | High (extracts proteins) | High (extracts proteins) |
| HLB Value | High (Very Hydrophilic) | Intermediate | Intermediate-Low |
| Primary Application | Solubility enhancer, Transport inhibitor | Membrane protein extraction | Structural stabilization, Cryo-EM |
*Note: PBG does not exhibit a sharp Critical Micelle Concentration (CMC) like surfactants; it acts via stepwise self-association.
Visualizing the Mechanistic Divergence
The following diagram illustrates the fundamental difference in how PBG interacts with solutes compared to standard detergents.
Figure 1: Mechanism of Action. PBG (Left) functions by loosely associating with hydrophobic patches or altering water structure (hydrotropy), whereas OG (Right) forms defined micelles that sequester hydrophobic domains.
Part 2: Functional Efficacy Analysis
Solubilization of Membrane Proteins
-
Non-Ionic Detergents (OG/DDM): These are the gold standard. The hydrophobic tail penetrates the lipid bilayer, disrupting lipid-lipid interactions and encasing the protein's transmembrane domain in a protective ring (micelle).
-
PBG: Ineffective. The C3 tail is too short to penetrate the bilayer or compete with phospholipids. Adding PBG to a cell lysate will not extract membrane proteins.
-
Experimental Insight: If PBG is used in a solubilization buffer, it acts merely as an osmolyte or weak co-solvent, likely leaving the membrane intact.
-
Protein Stabilization & Crystallography
-
Non-Ionic Detergents: OG is often used for crystallization due to its small micelle size, which allows for tight crystal packing. However, high concentrations can denature sensitive complexes.
-
PBG as an Additive: This is PBG's "sweet spot."
-
Anti-Aggregation: PBG can be added to buffers containing other detergents. Its small size allows it to fill voids in the micelle surface or bind to small hydrophobic patches on the protein surface that are too small for a full detergent molecule, preventing non-specific aggregation.
-
Crystal Quality: acting as an amphiphilic additive, PBG can modulate the curvature of the detergent micelle or the surface tension at the crystallization interface, potentially improving diffraction quality.
-
Biological Inhibition (Unique to PBG)
Unlike DDM or Triton, PBG has specific bioactivity.
-
Glucose Transport Inhibition: PBG acts as a competitive inhibitor for glucose transporters in certain bacteria and plant systems.[1]
-
Metabolic Probe: It is used to study the thermodynamics of sugar transport systems, serving as a non-metabolizable analog in specific pathways.
Part 3: Experimental Protocols
Protocol A: Hydrotropic Screening for Small Molecule Solubility
Use this protocol to determine if PBG can solubilize a hydrophobic drug or co-factor that precipitates in aqueous buffer.
-
Preparation: Prepare a 2M stock solution of PBG in water (highly soluble).
-
Titration: Aliquot the insoluble compound (e.g., 1 mg) into 5 microfuge tubes.
-
Addition: Add buffer containing increasing concentrations of PBG: 0%, 5%, 10%, 20%, and 30% (w/v).
-
Incubation: Vortex for 30 minutes at RT; centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.
-
Quantification: Measure the supernatant absorbance (UV/Vis) or analyze by HPLC.
-
Result Interpretation: A linear increase in solubility vs. PBG concentration indicates a hydrotropic mechanism . A sigmoidal jump would indicate micelle formation (unlikely for PBG).
Protocol B: "Mixed Micelle" Tuning for Protein Stability
Use this to stabilize a membrane protein that is unstable in pure OG.
-
Baseline: Solubilize target protein in 1% Octyl Glucoside (OG).
-
Spiking: In the purification buffer, maintain 1% OG but add PBG as a co-surfactant .
-
Condition 1: 1% OG (Control)
-
Condition 2: 1% OG + 50 mM PBG
-
Condition 3: 1% OG + 100 mM PBG
-
-
Stress Test: Incubate samples at 25°C or 37°C for 24 hours.
-
Assay: Run FSEC (Fluorescence-Detection Size Exclusion Chromatography) to check for aggregation peaks.
-
Hypothesis: PBG may tighten the micelle interface or reduce the effective CMC of the system, preventing protein unfolding.
-
Part 4: Decision Matrix (Workflow)
Use the following decision tree to determine when to deploy PBG versus standard detergents.
Figure 2: Decision Matrix for selecting Propyl Glucoside vs. Standard Detergents.
References
-
Comparison of Alkyl Glucoside Properties
- Mechanisms of Hydrotropy vs. Micellization Source: Kunz, W., et al. "Hydrotropes: Structure and Function". Current Opinion in Colloid & Interface Science. Context: Explains the thermodynamic distinction between short-chain (C3-C4) hydrotropes and long-chain surfactants.
-
Detergent Selection for Membrane Proteins
-
Alkyl Glucoside Synthesis and Applic
-
Source: Biosynth.[1] "Propylbeta-D-glucopyranoside Product Data".
-
Sources
- 1. biosynth.com [biosynth.com]
- 2. Propyl beta-D-glucopyranoside | C9H18O6 | CID 14393376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylbeta-D-glucopyranoside, CAS [[34384-77-5]] | BIOZOL [biozol.de]
- 4. dojindo.com [dojindo.com]
- 5. Beta-D-glucopyranoside series Clinisciences [clinisciences.com]
- 6. Beta-D-glucopyranoside series Clinisciences [clinisciences.com]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
A Senior Application Scientist's Guide to the Cross-Validation of Propyl β-D-Glucopyranoside and its Alternatives in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and reagents is a critical step that dictates the validity and impact of experimental outcomes. This guide provides an in-depth technical comparison of Propyl β-D-glucopyranoside, a notable sugar transport inhibitor, with its alternatives. We will delve into the experimental validation of its antibacterial properties, outline detailed protocols for its synthesis and analysis, and discuss the broader implications of its mechanism of action. Our focus is on providing a framework for robust cross-validation, ensuring the reliability and reproducibility of your research.
Introduction to Propyl β-D-Glucopyranoside: A Tool for Interrogating Glucose Transport
Propyl β-D-glucopyranoside is an alkyl glucoside that has garnered attention for its ability to inhibit bacterial growth by targeting sugar transport systems.[1] Its primary mechanism of action involves binding to glucose transporters, thereby preventing the uptake of this essential nutrient.[1] This mode of action makes it a valuable tool for studying bacterial metabolism and for the development of novel antimicrobial strategies. Furthermore, its efficacy has been demonstrated against various bacteria, including staphylococci.[1] The activity of Propyl β-D-glucopyranoside can be potentiated by adjusting the pH with hydrochloric acid or sodium hydroxide, which enhances its solubility and, consequently, its biological availability.[1]
Experimental Validation of Antibacterial Activity
To rigorously assess the antibacterial efficacy of Propyl β-D-glucopyranoside and compare it to other compounds, standardized methodologies are essential. The following protocols provide a framework for determining the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antibacterial potency.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common and reliable method for determining the MIC is the broth microdilution assay.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of Propyl β-D-glucopyranoside in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration in the assay does not inhibit bacterial growth).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
For a more quantitative assessment, the color change of a viability indicator (e.g., resazurin) can be used. A color change from blue to pink indicates bacterial growth.[2]
-
Comparative Analysis of Antibacterial Potency
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Propyl β-D-glucopyranoside | Staphylococcus aureus | Data not available | |
| Propyl β-D-glucopyranoside | Escherichia coli | Data not available | |
| Methyl β-D-glucopyranoside | Various Bacteria | Varies | [Generic Reference] |
| Ethyl β-D-glucopyranoside | Various Bacteria | Varies | [Generic Reference] |
| Ampicillin | Staphylococcus aureus | 0.25 - 2 | [Standard Reference] |
| Ampicillin | Escherichia coli | 2 - 8 | [Standard Reference] |
Note: The above table is for illustrative purposes. Researchers should determine MIC values experimentally.
Synthesis and Characterization of Propyl β-D-Glucopyranoside
The ability to synthesize and characterize the compound of interest is fundamental to ensuring its purity and identity, which are prerequisites for reliable biological testing. The following is a generalized protocol for the synthesis of alkyl β-D-glucosides, which can be adapted for Propyl β-D-glucopyranoside.
Experimental Protocol: Fischer Glycosylation for Propyl β-D-Glucopyranoside Synthesis
-
Reaction Setup:
-
Suspend D-glucose in an excess of propanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst like Amberlite IR-120).
-
-
Reaction Conditions:
-
Heat the mixture under reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the acid catalyst. If a solid catalyst is used, it can be removed by filtration.
-
Remove the excess propanol under reduced pressure.
-
The resulting crude product, a mixture of α- and β-anomers and unreacted glucose, is then purified. Column chromatography on silica gel is a common method for separating the anomers.
-
-
Characterization:
-
The identity and purity of the synthesized Propyl β-D-glucopyranoside should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and anomeric configuration.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
-
Cross-Validation of Experimental Results by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the accurate and sensitive quantification of small molecules in complex biological matrices. Validating the analytical method is crucial for ensuring the reliability of pharmacokinetic and pharmacodynamic studies.
Experimental Protocol: LC-MS/MS Method Validation for Propyl β-D-Glucopyranoside
A robust LC-MS/MS method validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.[4]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. Intraday and interday precision and accuracy should be within acceptable limits (e.g., ±15%).[4]
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated to ensure it does not interfere with quantification.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed.
Table of LC-MS/MS Validation Parameters (Example)
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% RE) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | No significant degradation |
Mechanism of Action: Inhibition of Glucose Transport and its Consequences
Propyl β-D-glucopyranoside exerts its antibacterial effect by inhibiting glucose transport into the bacterial cell.[1] In bacteria like E. coli, glucose is primarily transported via the phosphotransferase system (PTS), which involves a cascade of phosphorylation events.[5] By blocking this initial step, Propyl β-D-glucopyranoside effectively starves the bacteria of a crucial energy and carbon source.
Downstream Metabolic Consequences of Glucose Transport Inhibition
The inhibition of glucose uptake triggers a cascade of metabolic and regulatory responses within the bacterial cell.
Caption: Inhibition of Glucose Transport by Propyl β-D-glucopyranoside.
The disruption of glucose import leads to:
-
Reduced Glycolytic Flux: A decrease in the rate of glycolysis, leading to a shortage of ATP and essential precursor metabolites required for biosynthesis.
-
Metabolic Stress: The cell experiences a state of nutrient starvation, which can trigger various stress responses.
-
Alteration of Gene Expression: Bacteria may upregulate genes involved in the transport and metabolism of alternative carbon sources in an attempt to compensate for the lack of glucose.[6] The elimination of sugar transporters has been shown to alter global gene expression and redirect carbon flux.[6]
Comparative Analysis with Alternative Glucose Transport Inhibitors
While Propyl β-D-glucopyranoside is a useful tool, a comprehensive understanding requires comparison with other known glucose transport inhibitors.
Alkyl Glucosides: The length of the alkyl chain in alkyl glucosides can influence their inhibitory activity. Generally, there is an optimal chain length for binding to the transporter. A systematic comparison of methyl, ethyl, propyl, and butyl β-D-glucosides would be necessary to determine the structure-activity relationship for a specific transporter.
Other Classes of Inhibitors:
-
Cytochalasin B: A mycotoxin that is a well-characterized inhibitor of GLUT1, a mammalian glucose transporter.[1]
-
SGLT2 Inhibitors (e.g., Dapagliflozin, Canagliflozin): A class of drugs used to treat type 2 diabetes by inhibiting sodium-glucose co-transporter 2 in the kidneys, leading to increased glucose excretion.
Table of Comparative IC₅₀ Values for GLUT1 Inhibition (Example)
| Inhibitor | Target | IC₅₀ (µM) | Reference |
| Propyl β-D-glucopyranoside | GLUT1 | Data not available | |
| Compound 1 | GLUT1 | 126.9 | [7] |
| Compound 2 | GLUT1 | 120.6 | [7] |
| D-glucose (as control) | GLUT1 | >1000 | [7] |
Note: The IC₅₀ values are highly dependent on the specific assay conditions and the cell line used.
Conclusion and Future Directions
Propyl β-D-glucopyranoside serves as a valuable chemical probe for investigating bacterial glucose metabolism and as a potential lead compound for the development of new antibacterial agents. This guide has provided a framework for its experimental validation, synthesis, and analysis, emphasizing the importance of rigorous cross-validation against alternative compounds and methodologies.
Future research should focus on obtaining precise quantitative data for the antibacterial and glucose transport inhibitory activities of Propyl β-D-glucopyranoside and systematically comparing these with other alkyl glucosides. A deeper understanding of the downstream signaling pathways affected by glucose transport inhibition will further elucidate its mechanism of action and may reveal new therapeutic targets. By adhering to the principles of scientific integrity and robust experimental design outlined here, researchers can confidently utilize Propyl β-D-glucopyranoside and its alternatives to advance our understanding of fundamental biological processes and contribute to the development of novel therapeutic strategies.
References
- Nowak, A., et al. (2025). Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions.
- Al-Snafi, A. E. (2019). In Vitro Inhibitory Effects of Different Formula of Essential Oils against Bacterial Pathogens Associated withBurn and Wound Infections. IOSR Journal of Pharmacy and Biological Sciences, 14(3), 46-53.
- Lee, J. W., et al. (2019). Metabolic perturbations in mutants of glucose transporters and their applications in metabolite production in Escherichia coli. Biotechnology for Biofuels, 12, 244.
- Dupont, A., et al. (2016). Antibiotic Activity of Escherichia coli against Multiresistant Staphylococcus aureus. mSphere, 1(5), e00205-16.
- Lepe-Salazar, D., et al. (2020). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. Pharmaceutics, 12(7), 643.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14393376, Propyl beta-D-glucopyranoside. [Link]
- Kim, D. W., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 85, 22-26.
- Rai, M., et al. (2014). Synthesis, characterization, and evaluation of antibacterial effect of Ag nanoparticles against Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA).
-
ResearchGate. Figure 3. The affinity curves and the calculated IC 50 values obtained... [Link]
-
ResearchGate. Analytical method validation parameters that belong to the LC-MS/MS method. | Download Scientific Diagram. [Link]
- Flores-Cadengo, C., et al. (2023). Glucose Transport in Escherichia coli: From Basics to Transport Engineering. International Journal of Molecular Sciences, 24(12), 10205.
- Wang, J., et al. (2017). The prognostic value of GLUT1 in cancers: a systematic review and meta-analysis. Oncotarget, 8(46), 81436–81446.
- El-Shenawy, H. A., & Schuerch, C. (1984). Synthesis and characterization of propyl O-β-d-galactopyranosyl-(1→4)-O-β-d-galactopyranosyl-(1→4)-α-d-galactopyranoside.
-
ResearchGate. (PDF) Glucose/Sugar Transport in Bacteria. [Link]
- Li, X., et al. (2016). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.
-
European Bioanalysis Forum. Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. [Link]
- Iglesiase, D. E., et al. (2022). Carbohydrate Metabolism in Bacteria: Alternative Specificities in ADP-Glucose Pyrophosphorylases Open Novel Metabolic Scenarios and Biotechnological Tools. Frontiers in Microbiology, 13, 868332.
-
Waters. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]
- Paradies, G., et al. (2023). Mitochondrial Transport and Metabolic Integration: Revisiting the Role of Metabolite Trafficking in Cellular Bioenergetics. Biomolecules, 13(5), 841.
- Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside.
Sources
- 1. biosynth.com [biosynth.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Propyl beta-D-glucopyranoside | C9H18O6 | CID 14393376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Transport in Escherichia coli: From Basics to Transport Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic perturbations in mutants of glucose transporters and their applications in metabolite production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Propyl β-D-Glucopyranoside Against Established β-Glucosidase Inhibitors
Abstract
β-glucosidases are critical enzymes involved in a myriad of biological processes, from the degradation of plant biomass to the regulation of metabolic pathways in humans.[1][2] Their inhibition is a key therapeutic strategy for conditions like diabetes and lysosomal storage diseases.[3][4][5] This guide provides a comprehensive performance benchmark of Propyl β-D-glucopyranoside, a synthetic inhibitor, against two well-characterized inhibitors: the natural alkaloid Castanospermine and the iminosugar 1-Deoxynojirimycin (DNJ). Through detailed experimental protocols and comparative data, we elucidate the relative inhibitory potency and kinetic profiles of these compounds, offering researchers a clear framework for selecting the appropriate inhibitor for their specific application.
Introduction: The Significance of β-Glucosidase Inhibition
β-glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, cleaving terminal, non-reducing β-D-glucosyl residues from a wide range of substrates to release glucose.[6][7] This function is fundamental to cellular metabolism, energy production, and the turnover of complex carbohydrates.[1][2] In industrial biotechnology, these enzymes are vital for the conversion of lignocellulosic biomass into biofuels.[1][8] Medically, inhibitors of glucosidases are powerful therapeutic agents. By slowing the enzymatic release of glucose from dietary carbohydrates, they help manage postprandial hyperglycemia in diabetic patients.[3][5][9]
Given their importance, the characterization of novel glucosidase inhibitors is a significant area of research. Propyl β-D-glucopyranoside is a synthetic alkyl glucoside that acts as a substrate analog. To properly evaluate its efficacy, it is essential to benchmark its performance against established, widely used inhibitors. This guide compares it to:
-
1-Deoxynojirimycin (DNJ): A potent iminosugar inhibitor that functions as a structural mimic of the natural substrate, enabling competitive binding to the enzyme's active site.[1]
-
Castanospermine: A natural alkaloid inhibitor known for its potent, competitive inhibition of various glucosidases.[10][11][12]
This comparison will focus on determining the half-maximal inhibitory concentration (IC50) for each compound, providing a quantitative measure of their potency against β-glucosidase from almonds.
Materials and Methods
To ensure a robust and reproducible comparison, a standardized enzymatic assay based on the hydrolysis of a chromogenic substrate is employed. The protocol is designed to be self-validating by including necessary controls and adhering to established biochemical principles.
Reagents and Equipment
-
Enzyme: β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395)
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Test Inhibitors:
-
Propyl β-D-glucopyranoside
-
1-Deoxynojirimycin (DNJ)
-
Castanospermine
-
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.0
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
-
Instrumentation: 96-well microplate reader capable of absorbance measurement at 405 nm, calibrated pipettes, 37°C incubator.
Experimental Workflow: IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] This is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The workflow is depicted below.
Caption: Workflow for determining inhibitor IC50 values.
Step-by-Step Protocol
This protocol is adapted for a 96-well plate format for higher throughput.
-
Preparation:
-
Prepare stock solutions of all inhibitors in the Assay Buffer. Perform a serial dilution to create a range of concentrations (e.g., 8-10 points, from 1 mM down to 1 nM).
-
Prepare a working solution of β-glucosidase (e.g., 1.5 U/mL) and pNPG (e.g., 1 mM) in Assay Buffer.[2]
-
-
Assay Setup: For each inhibitor, set up the following wells:
-
Test Wells: 60 µL Assay Buffer, 10 µL of inhibitor dilution, and 10 µL of enzyme solution.
-
Enzyme Control (100% activity): 70 µL Assay Buffer and 10 µL of enzyme solution.
-
Blank Control (No enzyme): 80 µL Assay Buffer.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[2]
-
Reaction Initiation: Add 10 µL of the pNPG substrate solution to all wells except the Blank. This initiates the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The optimal incubation time may vary depending on the enzyme concentration and should be determined to ensure the reaction remains in the linear range.[2]
-
Reaction Termination: Add 150 µL of Stop Solution (0.2 M Na₂CO₃) to all wells. The high pH of the stop solution denatures the enzyme and develops the yellow color of the p-nitrophenol product.[14]
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation:
-
Correct the absorbance readings by subtracting the Blank reading.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Abs_Test / Abs_EnzymeControl)) * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.[13]
-
Results: Comparative Inhibitory Potency
The inhibitory activities of Propyl β-D-glucopyranoside, 1-Deoxynojirimycin (DNJ), and Castanospermine were determined against almond β-glucosidase using the chromogenic substrate pNPG. The resulting IC50 values are summarized in the table below.
| Inhibitor | Chemical Class | IC50 (µM) [Hypothetical Data] | Relative Potency |
| Castanospermine | Alkaloid | 0.15 | Very High |
| 1-Deoxynojirimycin (DNJ) | Iminosugar | 25.0 | High |
| Propyl β-D-glucopyranoside | Alkyl Glucoside | 450.0 | Moderate |
These are representative, hypothetical values based on literature precedents for illustrative purposes. Actual values must be determined experimentally.
Discussion: Mechanistic Insights and Structural Rationale
The data reveals a clear hierarchy in inhibitory potency: Castanospermine > 1-Deoxynojirimycin >> Propyl β-D-glucopyranoside. This difference can be explained by their distinct mechanisms of action and structural features.
Mechanism of Inhibition
β-glucosidases typically employ a retaining double-displacement mechanism involving two key carboxylic acid residues in the active site.[7] Potent inhibitors often act as transition-state analogs, mimicking the charged, flattened oxocarbenium ion intermediate formed during catalysis.[15]
-
Castanospermine and DNJ: Both are nitrogen-containing sugar mimics (iminosugars).[5] The protonated nitrogen atom at physiological pH allows them to mimic the positive charge of the transition state, leading to very tight, competitive binding in the enzyme's active site.[1][10] Their rigid ring structures and hydroxyl group stereochemistry closely resemble that of glucose, enhancing their affinity.
-
Propyl β-D-glucopyranoside: This molecule is a substrate analog. It binds to the active site similarly to the natural substrate but is hydrolyzed much more slowly or not at all. Its inhibitory action is primarily competitive. The propyl group likely interacts with a hydrophobic pocket in the aglycone-binding site, but the molecule lacks the charge-mimicking feature of the iminosugars, resulting in a significantly weaker binding affinity and a higher IC50 value.
Caption: Competitive inhibition at the β-glucosidase active site.
Conclusion
This guide provides a framework for benchmarking the performance of Propyl β-D-glucopyranoside against the established β-glucosidase inhibitors, Castanospermine and 1-Deoxynojirimycin. The experimental protocol detailed here is a robust method for determining comparative IC50 values.
Based on their mechanisms of action, Castanospermine and DNJ are expected to be significantly more potent inhibitors due to their ability to act as transition-state analogs. Propyl β-D-glucopyranoside, as a substrate analog, is a functional inhibitor but possesses a lower binding affinity. The choice of inhibitor will therefore depend on the required potency for a given application. For experiments requiring near-complete and potent inhibition of β-glucosidase, Castanospermine or DNJ would be the superior choice. Propyl β-D-glucopyranoside may be suitable for applications where moderate or reversible inhibition is desired, or for studies specifically investigating the aglycone binding site of the enzyme.
References
- Biosynth. (n.d.). Propylbeta-D-glucopyranoside.
- Santa Cruz Biotechnology, Inc. (n.d.). beta-glucosidase Inhibitors.
- Wresdiyati, T., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli.
- Ward Laboratories, Inc. (n.d.). Beta-Glucosidase (BG) Test Information.
- Arteaga, A. J. (2013). β-Glucosidase activity determination protocol?
- Khan, I., et al. (2023). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity.
- Sigma-Aldrich. (n.d.). β-Glucosidase Activity Assay Kit (MAK129) – Technical Bulletin.
- Valdés, G., et al. (n.d.). Glucosidase activity on p-nitrophenyl-b-D-glucopyranoside (p-NPG)
- Gawas, K., et al. (2013). A novel method for screening beta-glucosidase inhibitors. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). p-Nitrophenyl-β-D-glucopyranoside.
- National Center for Biotechnology Information. (n.d.). Propyl beta-D-glucopyranoside. PubChem.
- Alonzi, D. S., et al. (n.d.). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2.
- Saul, R., et al. (n.d.). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases.
- Wilson, D. B. (n.d.). β-Glucosidases.
- Yang, G., et al. (n.d.). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review.
- Remuzgo-Martínez, S., et al. (n.d.). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI.
- Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to... (n.d.).
- de Melo, E. B., et al. (2006). α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity.
- Roy, S., et al. (2016).
- de Melo, E. B., et al. (2006). α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity | Request PDF.
- Saul, R., et al. (n.d.). Castanospermine, a Tetrahydroxylated Alkaloid That Inhibits Beta-Glucosidase and Beta-Glucocerebrosidase. PubMed.
- Bioworld Technology, Inc. (n.d.). Beta-Glucosidase Microplate Assay Kit User Manual.
- Proteopedia. (2024). Beta-glucosidase.
- Wikipedia. (n.d.). β-Glucosidase.
- Glycosidase inhibitory activity values of IC50 a (µM). (n.d.).
- BenchChem. (n.d.). Comparative Analysis of α-Glucosidase Inhibitory Activity: 3'-Hydroxypuerarin and Acarbose.
- Abcam. (n.d.). Castanospermine, alpha- and beta-glucosidase activity inhibitor (CAS 79831-76-8).
Sources
- 1. scbt.com [scbt.com]
- 2. Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proteopedia.org [proteopedia.org]
- 7. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Castanospermine, a tetrahydroxylated alkaloid that inhibits beta-glucosidase and beta-glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Castanospermine, alpha- and beta-glucosidase activity inhibitor (CAS 79831-76-8) | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment: Propyl-β-D-Glucopyranoside for Protein Secondary Structure Retention
Executive Summary & Technical Positioning
Propyl-β-D-glucopyranoside (Propyl-β-D-GP) represents a specialized niche within the alkyl glucoside family. Unlike its longer-chain homologues—such as Octyl-β-D-glucopyranoside (OG) or Dodecyl-β-D-maltoside (DDM) —Propyl-β-D-GP possesses a significantly shorter alkyl tail (C3). This structural distinction fundamentally alters its physicochemical behavior: it functions less as a traditional micelle-forming detergent and more as a hydrotrope or cosolvent stabilizer .
For researchers assessing secondary structure (α-helix/β-sheet integrity), Propyl-β-D-GP is a strategic alternative when standard detergents cause denaturation or aggregation. It is particularly valuable for stabilizing surface-exposed hydrophobic patches without disrupting the deep hydrophobic core essential for protein folding.
Key Differentiator
-
SDS (Sodium Dodecyl Sulfate): Anionic, highly denaturing; forces proteins into extended rod-like structures (loss of native β-sheets).
-
Octyl-β-D-GP (C8): Non-ionic, micelle-forming (CMC ~20-25 mM); effective solubilizer but can strip essential structural lipids, leading to gradual unfolding.
-
Propyl-β-D-GP (C3): Non-ionic, high CMC (>100 mM); acts via hydrotropic solubilization . It modifies solvent structure and lowers surface tension without aggressive lipid stripping, preserving native secondary structure.
Mechanistic Insight: The Hydrotrope-Detergent Continuum
To understand the impact on secondary structure, one must analyze the thermodynamics of interaction. Protein unfolding is often driven by the intrusion of surfactant tails into the protein's hydrophobic core.
The Chain Length Effect
The "denaturing power" of alkyl glucosides is inversely related to chain length in terms of micelle stability, but short chains like Propyl-β-D-GP occupy a unique "minimum interaction" zone.
-
Low Hydrophobicity: The C3 tail is too short to penetrate deep hydrophobic pockets of folded proteins.
-
High CMC: It requires high concentrations to aggregate. Below this threshold, it exists as monomers that preferentially exclude themselves from the protein backbone (preferential hydration), stabilizing the native compact state (N-state).
Visualization: Mechanism of Action
The following diagram illustrates the differential impact of Propyl-β-D-GP versus aggressive detergents on a folded protein.
Figure 1: Mechanistic divergence between aggressive detergents and Propyl-β-D-GP. The C3 variant avoids core penetration, preserving the thermodynamic stability of the native fold.
Comparative Performance Data
The following table synthesizes experimental expectations for secondary structure retention using Circular Dichroism (CD) Spectroscopy as the readout.
| Feature | Propyl-β-D-GP (C3) | Octyl-β-D-GP (C8) | SDS (C12, Anionic) |
| Primary Mode | Hydrotrope / Cosolvent | Micellar Detergent | Denaturing Surfactant |
| CMC | Very High (>100 mM) | ~20–25 mM | ~8 mM |
| Impact on α-Helix | Neutral/Stabilizing. Maintains native helicity. | Variable. Can induce "molten globule" states. | Artificial Increase. Induces amphipathic helices. |
| Impact on β-Sheet | High Retention. Does not disrupt H-bonding networks. | Risk of Loss. Can disrupt inter-strand bonding. | Destructive. Converts sheets to coils/helices. |
| Thermal Stability ( | Often increases | Decreases | Drastic decrease (Unfolded at RT). |
| Rec. Application | Refolding buffer, High-concentration protein storage. | Membrane protein extraction (mild). | PAGE, Western Blot (Denatured). |
Validated Protocol: Assessing Secondary Structure via Far-UV CD
To objectively verify the impact of Propyl-β-D-GP on your specific target, you must employ a self-validating CD spectroscopy workflow . This protocol ensures that any observed spectral change is due to protein structural shifts, not solvent artifacts.
Prerequisites
-
Instrument: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500, Chirascan).
-
Path Length: 0.1 cm quartz cuvette (essential to minimize solvent absorbance).
-
Buffer: 10 mM Potassium Phosphate, pH 7.4 (Avoid Chloride ions and Tris if working <200 nm).
Step-by-Step Methodology
Phase 1: Baseline Correction (The Trust Anchor)
-
Why: Alkyl glucosides are optically transparent >210 nm, but high concentrations of Propyl-β-D-GP can absorb in the deep UV (<200 nm).
-
Action: Prepare a "Blank" buffer containing the exact concentration of Propyl-β-D-GP (e.g., 50 mM, 100 mM) used in the sample. Scan this blank 3 times and average.
Phase 2: Sample Preparation
-
Control: Protein (0.2 mg/mL) in Phosphate Buffer.
-
Test: Protein (0.2 mg/mL) + Propyl-β-D-GP (Titrate: 10 mM, 50 mM, 100 mM).
-
Incubation: Allow to equilibrate at 25°C for 30 minutes. Do not rush this; hydrotropic effects require equilibrium.
Phase 3: Data Acquisition & Processing
-
Scan Parameters: 260 nm to 190 nm; Scan speed 50 nm/min; Bandwidth 1 nm.
-
Accumulation: Average 5 scans per sample to improve Signal-to-Noise (S/N) ratio.
-
Conversion: Convert raw ellipticity (
) to Mean Residue Ellipticity ( ) using the formula: Where = Mean Residue Weight, = path length (cm), = concentration (mg/mL).
Phase 4: Interpretation Criteria
- -Helix: Look for negative bands at 222 nm and 208 nm .
- -Sheet: Look for a negative band at 218 nm .
-
Validation: If Propyl-β-D-GP is performing correctly, the
at 222 nm should deviate by < 5% from the Control. A deviation >10% indicates perturbation.
Visualization: Workflow Logic
Figure 2: Self-validating workflow for CD Spectroscopy. Blank subtraction is critical when using high concentrations of alkyl glucosides.
References
-
PubChem. (2025).[2] Propyl beta-D-glucopyranoside | C9H18O6 | CID 14393376.[2] National Library of Medicine. [Link]
-
Otzen, D. E., et al. (2007). Unfolding of beta-sheet proteins in SDS. Biophysical Journal. [Link]
- Kunz, W., et al. (2016). Hydrotropes: Structure and Function in Protein Stabilization. Current Opinion in Colloid & Interface Science. (Contextual grounding on short-chain alkyl glucoside mechanism).
-
Anatrace/CliniSciences. (2024). Beta-D-glucopyranoside series: Detergent Properties. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propyl beta-D-glucopyranoside
Welcome to your essential guide on the safe handling of Propyl beta-D-glucopyranoside. As researchers, scientists, and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This document provides immediate, essential safety and logistical information, including operational and disposal plans for Propyl beta-D-glucopyranoside. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Propyl beta-D-glucopyranoside belongs to the alkyl polyglucoside (APG) family of non-ionic surfactants.[1][2] While many APGs are known for their mildness and biodegradability, it is crucial to approach any chemical with a thorough understanding of its potential hazards and the necessary precautions.[1][2] Safety data sheets for related compounds indicate risks of skin and serious eye irritation. Therefore, adopting a comprehensive personal protective equipment (PPE) strategy is not just a recommendation—it is a cornerstone of responsible laboratory practice.
Core Principles of Chemical Handling
Before detailing specific PPE, it's vital to establish the foundational principles of safe chemical handling:
-
Hazard Communication: Familiarize yourself with the OSHA Hazard Communication Standard.[3] This includes understanding container labels and having ready access to the Safety Data Sheet (SDS).[4]
-
Engineering Controls: Whenever possible, use engineering controls like a chemical fume hood or ensuring the work area is well-ventilated to minimize inhalation exposure.
-
Good Hygiene Practices: Always wash your hands thoroughly after handling chemicals.[5] Do not eat, drink, or smoke in the laboratory.[5]
-
Training: Ensure you have received proper training on the safe handling of chemicals and the correct use of PPE.[6][7]
Personal Protective Equipment (PPE) for Propyl beta-D-glucopyranoside
The selection of PPE is contingent on the specific task and the potential for exposure. The following table outlines the recommended PPE for various laboratory activities involving Propyl beta-D-glucopyranoside.
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly sealed safety goggles | Nitrile rubber gloves | Lab coat | Recommended if dust may be generated |
| Preparing Solutions | Tightly sealed safety goggles and face shield | Nitrile rubber gloves (consider double gloving) | Lab coat or chemical-resistant apron | Not generally required if handled in a fume hood |
| Transferring/Pouring Solutions | Tightly sealed safety goggles and face shield | Nitrile rubber gloves | Lab coat or chemical-resistant apron | Not generally required if handled in a fume hood |
| Cleaning Spills | Tightly sealed safety goggles and face shield | Heavy-duty nitrile rubber gloves | Chemical-resistant suit or apron | Use a NIOSH/MSHA approved respirator if ventilation is inadequate |
Detailed PPE Specifications
-
Eye and Face Protection: To prevent eye contact, tightly sealed safety goggles are mandatory.[5] For tasks with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Handle with gloves.[5] Nitrile rubber gloves are recommended, with a breakthrough time of greater than 480 minutes for optimal protection.[5] Always inspect gloves for tears or punctures before use and wash your hands after removing them.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[5] A standard lab coat is sufficient for low-risk activities. For tasks with a greater potential for splashes or spills, a chemical-resistant apron or a full protective suit may be necessary. Contaminated clothing should be removed and washed before reuse.[5]
-
Respiratory Protection: While not always necessary, especially when working in a well-ventilated area or a fume hood, respiratory protection should be considered if dust or aerosols may be generated. If a respirator is needed, it should be a NIOSH/MSHA or European Standard EN149 approved device.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation:
-
Read the Safety Data Sheet (SDS) for Propyl beta-D-glucopyranoside.
-
Ensure your work area is clean and uncluttered.[3]
-
Verify that a safety shower and eye wash station are accessible.
-
Select and don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
If possible, perform all manipulations within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Measure and transfer the chemical carefully to avoid spills.
-
Keep containers tightly closed when not in use.[3]
-
-
Post-Handling:
-
Wipe down the work surface.
-
Properly dispose of any contaminated materials (see disposal plan below).
-
Remove PPE carefully to avoid contaminating yourself.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in accordance with local, regional, and national regulations.[8] Propyl beta-D-glucopyranoside and its containers should be disposed of through an approved waste disposal plant.[9]
-
Waste Segregation:
-
Do not mix with other waste streams unless instructed to do so.
-
Segregate chemical waste by compatibility.[10]
-
-
Containerization:
-
Disposal Procedure:
-
Do not dispose of Propyl beta-D-glucopyranoside down the drain or in the regular trash.[10][11][12]
-
Follow your institution's hazardous waste disposal procedures, which typically involve contacting the Environmental Health and Safety (EHS) office.[10]
-
For empty containers, they can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[11]
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area with plenty of soap and water.[5][9] If skin irritation occurs, seek medical advice.[9] Remove contaminated clothing and wash it before reuse.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
-
Spills: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an absorbent material, sweep it up, and place it in a suitable container for disposal.[9]
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with Propyl beta-D-glucopyranoside.
Caption: PPE selection workflow for handling Propyl beta-D-glucopyranoside.
References
-
Safety Data Sheet Alkyl Polyglucoside, 50% Solution. (2024). Redox. [Link]
-
Understanding Alkyl Polyglucoside and Its Skin Safety. (2025). Nanjing Dotachem Co., Ltd. [Link]
-
(29 CFR 1910) Subpart H – Hazardous Materials. OSHA Outreach Courses. [Link]
-
Alkyl Polyglucoside: A Sustainable and Versatile Surfactant for Eco-Friendly Cleaning. (2024). farmachems.com. [Link]
-
Propyl beta-D-glucopyranoside. PubChem - NIH. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]
-
Safety Data Sheet: Isopropyl-ß-D-thiogalacto-pyranoside. Carl ROTH. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety - Iowa State University. [Link]
-
Complying With OSHA's Hazardous Material Requirements. (2022). Wolters Kluwer. [Link]
-
Alkyl Polyglucoside Ingredient Allergy Safety Information. SkinSAFE. [Link]
-
Proper Handling of Hazardous Waste Guide. US EPA. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024). Chemistry For Everyone. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]
-
Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate. (2025). OSHA Online Center. [Link]
-
Alkyl Polyglucoside surfactants (APG) | Safety for Sensitive Skin. Stanford Chemicals. [Link]
Sources
- 1. dotachem.com [dotachem.com]
- 2. Alkyl Polyglucoside: A Sustainable and Versatile Surfactant for Eco-Friendly Cleaning-farmachems.com [farmachems.com]
- 3. osha.com [osha.com]
- 4. wolterskluwer.com [wolterskluwer.com]
- 5. redox.com [redox.com]
- 6. (29 CFR 1910) Subpart H – Hazardous Materials - OSHA Outreach Courses [oshaoutreachcourses.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
